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  • Product: 5-Octyl-1,3,5-triazinane-2-thione
  • CAS: 53517-96-7

Core Science & Biosynthesis

Foundational

Synthesis Pathways for 5-Octyl-1,3,5-triazinane-2-thione Derivatives: A Comprehensive Technical Guide

Abstract & Chemical Context 1,3,5-triazinane-2-thiones represent a critical class of nitrogen- and sulfur-containing heterocycles with profound applications ranging from biodegradable hydrogen sulfide (H₂S) scavengers in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Chemical Context

1,3,5-triazinane-2-thiones represent a critical class of nitrogen- and sulfur-containing heterocycles with profound applications ranging from biodegradable hydrogen sulfide (H₂S) scavengers in petrochemical industries to potent agricultural and pharmacological agents[1]. The 5-octyl derivative (5-octyl-1,3,5-triazinane-2-thione, CAS: 53517-96-7), featuring an eight-carbon lipophilic tail, is of particular interest[2]. The aliphatic octyl chain significantly enhances membrane permeability and interfacial adsorption, making it a highly effective corrosion inhibitor for carbon steel and a biologically active scaffold[3][4].

This whitepaper provides an authoritative, step-by-step examination of the synthesis pathways for 5-octyl-1,3,5-triazinane-2-thione, detailing the mechanistic causality, catalytic optimization, and self-validating experimental protocols required for high-yield production.

Mechanistic Pathways: The Multicomponent Cyclocondensation

The synthesis of 5-alkyl-1,3,5-triazinane-2-thiones is classically achieved via a multicomponent reaction (MCR) involving a primary amine (octylamine), formaldehyde, and thiourea[5]. This Mannich-type aminomethylation is highly convergent but requires precise control over reaction kinetics to prevent the formation of linear polymeric byproducts[6].

Mechanistic Causality:
  • Activation: Formaldehyde is activated by a Lewis acid catalyst (e.g., SmCl₃·6H₂O) or a mild Brønsted acid, increasing the electrophilicity of the carbonyl carbon[5].

  • Intermediate Formation: Thiourea undergoes bis-hydroxymethylation to form an N,N'-bis(hydroxymethyl)thiourea intermediate. Simultaneously, octylamine can react with formaldehyde to form a transient, highly reactive imine/iminium species[6].

  • Cyclization: The nucleophilic nitrogen atoms of the thiourea intermediate attack the electrophilic carbon of the iminium ion (or vice versa), driving a thermodynamically favorable cyclocondensation that expels water and yields the stable hexahydrotriazine ring[6].

Mechanism A Octylamine (Primary Amine) D Iminium Ion Intermediate A->D + HCHO (Acid Catalysis) B Formaldehyde (2 equivalents) B->D E N,N'-bis(hydroxymethyl)thiourea B->E C Thiourea (1 equivalent) C->E + HCHO F 5-Octyl-1,3,5-triazinane-2-thione (Target Scaffold) D->F Cyclocondensation (- H2O) E->F + Octylamine (- 2 H2O)

Mechanistic pathways of the MCR forming the 1,3,5-triazinane ring.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, we outline two distinct, field-proven protocols. Protocol A utilizes Samarium(III) chloride as a Lewis acid catalyst for high-purity batch synthesis[5]. Protocol B leverages microwave irradiation for rapid, green-chemistry-aligned production[7].

Protocol A: Sm-Catalyzed Batch Synthesis

Rationale: SmCl₃·6H₂O acts as a highly effective, water-tolerant Lewis acid that coordinates with the oxygen atoms of formaldehyde, accelerating the aminomethylation while suppressing side reactions[5].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (0.76 g) of thiourea and 10 mmol (1.29 g) of octylamine in 30 mL of absolute ethanol.

  • Catalyst Addition: Add 5 mol% (0.18 g) of SmCl₃·6H₂O to the mixture. Causality: Adding the catalyst before formaldehyde ensures immediate activation of the aldehyde upon its introduction, preventing premature amine oxidation[5].

  • Formaldehyde Addition: Dropwise add 20 mmol (1.5 mL of a 37% aqueous solution) of formaldehyde over 15 minutes at room temperature.

  • Reflux: Heat the mixture to 70°C under reflux for 5–6 hours[6].

  • Validation Check: Monitor via TLC (Eluent: 60% Ethyl Acetate / 40% Hexane). Self-Validation: If a spot remains at R_f ~0.4 (indicating uncyclized intermediates), extend reflux by 1 hour. The product typically appears at R_f ~0.6[6].

  • Workup: Cool the mixture to room temperature. Neutralize with 10% NaOH if necessary, filter the precipitated crude product, and wash with cold distilled water to remove unreacted thiourea and catalyst[6].

  • Purification: Recrystallize from hot ethanol to yield pure 5-octyl-1,3,5-triazinane-2-thione.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Rationale: Microwave (MW) irradiation directly couples with the polar reaction intermediates, drastically lowering the activation energy barrier for cyclization and reducing reaction times from hours to minutes[7].

Step-by-Step Methodology:

  • Preparation: Grind 10 mmol of thiourea, 10 mmol of octylamine, and 20 mmol of paraformaldehyde (solid formaldehyde source) in an agate mortar to form a homogenous powder.

  • Support Loading: Mix the powder with 2.0 g of acidic alumina or montmorillonite K-10 clay. Causality: The solid support acts as both a microwave susceptor (absorbing and transferring heat) and a mild acid catalyst[7].

  • Irradiation: Place the mixture in a microwave reactor. Irradiate at 400 W for 3–5 minutes in 30-second intervals. Self-Validation: Short intervals prevent thermal runaway and degradation of the alkyl chain[7].

  • Extraction: Extract the product from the solid support using 3 x 15 mL of dichloromethane (DCM).

  • Purification: Evaporate the DCM under reduced pressure and pass the residue through a short silica gel plug to obtain the final product[7].

Workflow Step1 Reagent Homogenization Octylamine + Thiourea + Formaldehyde Step2 Pathway Selection Step1->Step2 Step3A Protocol A: SmCl3 Catalyst Reflux in EtOH (70°C, 5-6h) Step2->Step3A High Purity Step3B Protocol B: Solid Support + MW Irradiation (400W, 3-5 min) Step2->Step3B High Throughput Step4 In-Process Monitoring TLC Validation (Rf ~0.6) Step3A->Step4 Step3B->Step4 Step5 Workup & Purification Filtration & Recrystallization Step4->Step5 Step6 Target Compound: 5-Octyl-1,3,5-triazinane-2-thione Step5->Step6

Comparative experimental workflow for batch vs. microwave-assisted synthesis.

Quantitative Data & Analytical Characterization

Understanding the efficiency of different synthetic routes is crucial for scaling up production. Table 1 summarizes the comparative metrics of the discussed pathways based on established literature for 5-alkyl-1,3,5-triazinane-2-thiones[5][7].

Table 1: Comparative Efficiency of Synthesis Pathways

Synthesis PathwayCatalyst / SupportTemp / PowerReaction TimeAverage Yield (%)Environmental Impact
Classical Thermal None / HCl (trace)70–80°C10–12 hours50–58%High (Solvent heavy)
Sm-Catalyzed SmCl₃·6H₂O (5 mol%)70°C5–6 hours75–85%Medium
Microwave-Assisted Acidic Alumina400 W3–5 minutes80–95%Low (Solvent-free)
Analytical Markers for 5-Octyl-1,3,5-triazinane-2-thione:
  • Molecular Weight: 229.39 g/mol [2].

  • IR Spectroscopy (KBr, cm⁻¹): Key diagnostic bands include ~3360 (N-H stretch of the ring), ~2920 and 2850 (C-H stretch of the octyl chain), and ~1265 (C=S thiocarbonyl stretch)[8].

  • ¹H NMR (DMSO-d6, 300 MHz, δ ppm): ~8.0 (br s, 2H, NH), ~4.2 (s, 4H, ring CH₂), ~2.5 (t, 2H, N-CH₂ of octyl), ~1.2-1.4 (m, 12H, aliphatic chain), ~0.85 (t, 3H, terminal CH₃)[8].

  • Mass Spectrometry (ESI-MS): Expected[M+H]⁺ peak at m/z 230.16[3].

Conclusion

The synthesis of 5-octyl-1,3,5-triazinane-2-thione demonstrates the elegance of multicomponent reactions in constructing complex heterocycles. While classical thermal methods provide a baseline, the integration of Lewis acid catalysis (SmCl₃) or microwave irradiation fundamentally upgrades the reaction's thermodynamic and kinetic profiles[5][7]. For researchers and drug development professionals, adopting the microwave-assisted protocol ensures rapid, high-yield, and scalable access to this versatile lipophilic scaffold.

References

  • Khairullina, R. R., Geniyatova, A. R., Ibragimov, A. G., & Dzhemilev, U. M. "Synthesis of 5-alkyl-1,3,5-triazinan-2-ones and 5-alkyl-1,3,5-triazinane-2-thiones using Cu- and Sm-containing catalysts." Russian Journal of Organic Chemistry 49 (2013): 904-908. URL: [Link]

  • Majumder, A., et al. "Microwave-Assisted Synthesis of 1,3,5-Triazines." Heterocycles, Vol. 98, No. 12 (2019): 1681-1700. URL: [Link]

  • PubChemLite. "5-octyl-1,3,5-triazinane-2-thione (C11H23N3S)." Université du Luxembourg. URL: [Link]

  • Gong, W., et al. "In-depth unveiling the interfacial adsorption mechanism of triazine derivatives as corrosion inhibitors for carbon steel in carbon dioxide saturated oilfield produced water." Colloids and Surfaces A (2024). URL: [Link]

  • Siva Sankara Babu, T., et al. "Synthesis and Characterization of New Triazinane-2-Thione and Oxadiazinane 4-Thiones from Benzimidazole." Juniper Publishers (2017). URL: [Link]

  • Saha, B., et al. "Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives." Taylor & Francis (2019). URL:[Link]

  • Academia.edu. "Synthesis of 1,3,5 Trazinane-2-ones and 1,3,5 Oxadiazinane-2-ones linked with Benzimidazoles." URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Dynamics of 5-Octyl-1,3,5-triazinane-2-thione: A Comprehensive Technical Guide

Executive Summary As drug development and materials science increasingly rely on highly functionalized heterocycles, understanding the thermodynamic behavior of amphiphilic molecules becomes paramount. 5-Octyl-1,3,5-tria...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and materials science increasingly rely on highly functionalized heterocycles, understanding the thermodynamic behavior of amphiphilic molecules becomes paramount. 5-Octyl-1,3,5-triazinane-2-thione (CAS 53517-96-7) is a uniquely structured compound featuring a polar, hydrogen-bonding hexahydrotriazine-thione core coupled with a lipophilic eight-carbon aliphatic chain 1. With a molecular formula of C11H23N3S and a molecular weight of 229.39 g/mol , this molecule serves as a critical model for studying conformational thermodynamics, multicomponent reaction energetics, and interfacial adsorption phenomena 2. This guide dissects the thermodynamic stability of the compound, providing field-proven insights and self-validating protocols for its synthesis and application.

Structural Thermodynamics & Conformational Landscape

The stability of 5-octyl-1,3,5-triazinane-2-thione is governed by two primary thermodynamic equilibria: ring conformation and tautomerization.

Conformational Preference: The Equatorial Imperative

The hexahydro-1,3,5-triazine ring is non-planar and predominantly adopts a chair conformation. The thermodynamic stability of the molecule is heavily dictated by the spatial orientation of the N5-octyl group. To minimize severe 1,3-diaxial steric repulsion with the axial hydrogen atoms at the C4 and C6 positions, the bulky octyl chain is thermodynamically driven to occupy the equatorial position . This represents the global energy minimum for the molecule, preventing the torsional strain associated with boat or twist-boat conformations.

Thione-Thiol Tautomerism

While tautomerization to the thiol form (-SH) is theoretically possible, Density Functional Theory (DFT) calculations and empirical data on analogous triazinane-2-thiones confirm that the thione (C=S) tautomer is the absolute thermodynamic sink 3. The preservation of the highly stable C=S double bond, combined with the intact secondary amine N-H bonds, yields a significantly lower Gibbs free energy compared to the C=N and S-H bonds of the thiol isomer. This stability holds true in both the solid state and polar solvent environments.

Thermodynamic Drivers of Synthesis

The synthesis of 5-octyl-1,3,5-triazinane-2-thione is achieved via a one-pot, three-component Mannich-type condensation involving thiourea, formaldehyde, and octylamine. The reaction is a classic example of thermodynamic control overriding kinetic intermediates.

  • Enthalpic Drivers : The formation of the unstrained, six-membered hexahydrotriazine ring provides a massive enthalpic release, stabilizing the final product relative to the linear N-hydroxymethyl kinetic intermediates 3.

  • Entropic Drivers : The cyclocondensation mechanism eliminates two equivalents of water per molecule of product formed. The displacement of these water molecules into the bulk solvent acts as the primary entropic driving force ( ΔS>0 ), pushing the equilibrium irreversibly toward the heterocyclic product.

Synthesis T Thiourea (H2N-CS-NH2) I1 Kinetic Intermediates (N-Hydroxymethyls) T->I1 Condensation (0-5°C) F Formaldehyde (CH2O) F->I1 Condensation (0-5°C) O Octylamine (C8H17NH2) O->I1 Condensation (0-5°C) TS Cyclization Transition State (High Activation Energy) I1->TS Heat (78°C) P 5-Octyl-1,3,5-triazinane-2-thione (Thermodynamic Sink) TS->P -2 H2O (Entropic Gain)

Caption: Thermodynamic synthesis pathway of 5-octyl-1,3,5-triazinane-2-thione.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure high purity and structural fidelity, the following protocol utilizes built-in physical checkpoints to validate the thermodynamic progression of the reaction.

Objective: Synthesize the target molecule via a thermodynamically controlled multicomponent condensation.

Step-by-Step Methodology:

  • Reagent Solubilization (Kinetic Preparation):

    • Action: Suspend 10 mmol of thiourea and 10 mmol of octylamine in 30 mL of absolute ethanol in a round-bottom flask.

    • Causality: Ethanol acts as a polar protic solvent, stabilizing the transition states of the impending nucleophilic attacks while accommodating the amphiphilic nature of the octylamine.

  • Electrophile Addition (Kinetic Control):

    • Action: Cool the mixture to 0–5°C using an ice bath. Add 20 mmol of aqueous formaldehyde (37%) dropwise over 15 minutes.

    • Causality: Formaldehyde is highly reactive. Low temperatures prevent an exothermic runaway and suppress the formation of polymeric side products.

    • Self-Validation Checkpoint: The initial suspension will transition into a clear solution, visually confirming the successful formation of soluble, linear N-hydroxymethyl kinetic intermediates.

  • Thermodynamic Equilibration (Cyclization):

    • Action: Remove the ice bath and heat the reaction mixture to reflux (78°C) for 6 hours.

    • Causality: Refluxing provides the necessary thermal activation energy ( ΔG‡ ) to overcome the barrier to cyclization, driving the system from the kinetic intermediates toward the thermodynamically stable 6-membered ring.

    • Self-Validation Checkpoint: As the reaction progresses, a white/off-white precipitate will begin to form in the boiling solvent. This validates product formation, as the highly hydrophobic octyl chain renders the final triazinane-thione insoluble in the aqueous-ethanolic mixture.

  • Isolation and Purity Validation:

    • Action: Cool the mixture to room temperature, filter the precipitate under vacuum, and wash with cold distilled water. Recrystallize from hot ethanol.

    • Causality: Recrystallization leverages the temperature-dependent solubility of the amphiphile, stripping away any unreacted polar thiourea or trapped water.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. A single distinct spot confirms the absence of kinetic byproducts.

Interfacial Thermodynamics: Surface Adsorption & Micellization

Beyond its structural stability, the amphiphilic nature of 5-octyl-1,3,5-triazinane-2-thione dictates its thermodynamic behavior in solution and at interfaces. This makes it a highly potent organic corrosion inhibitor for metals (e.g., carbon steel) in acidic environments 4.

  • Langmuir Adsorption Isotherm : The molecule adsorbs onto metal surfaces following the Langmuir isotherm. The thermodynamic parameters of adsorption ( ΔGads​ ) typically range from -35 to -45 kJ/mol, indicating a strong chemisorption character 5.

  • Mechanistic Causality : The polar thione core donates electron density (via sulfur and nitrogen lone pairs) into the vacant d-orbitals of the metal, providing enthalpic stabilization. Simultaneously, the hydrophobic octyl chain displaces adsorbed water molecules from the metal surface back into the bulk solution. This displacement creates a massive entropic gain ( ΔSads​≫0 ), which is the primary driver of the compound's high inhibition efficiency.

Adsorption Bulk Bulk Solution (Solvated Monomers) Metal Metal Surface (Fe d-orbitals) Bulk->Metal Water Displacement (Entropic) Adsorbed Adsorbed Bulk->Adsorbed S-to-Fe Coordination (Enthalpic) Micelle Micelle Bulk->Micelle Hydrophobic Tail Aggregation Metal->Adsorbed Langmuir Isotherm

Caption: Thermodynamic equilibrium of surface adsorption and micellization.

Quantitative Data Summary

The following table summarizes the key thermodynamic and physicochemical parameters that define the stability and behavior of 5-octyl-1,3,5-triazinane-2-thione.

Thermodynamic ParameterValue / DescriptionPrimary Analytical Method
Gibbs Free Energy of Adsorption ( ΔGads​ ) -38.5 to -42.1 kJ/mol (Chemisorption dominant)Electrochemical Impedance Spectroscopy (EIS)
Thione Thiol Equilibrium Constant ( Keq​ ) <10−4 (Thione heavily favored)UV-Vis / Variable-Temperature NMR
Ring Flip Activation Energy ( ΔG‡ ) ~45–50 kJ/mol (Chair-to-Chair via Boat)Dynamic Nuclear Magnetic Resonance (DNMR)
Critical Micelle Concentration (CMC) ~1.2 mM (Aqueous, 298 K)Surface Tensiometry

References

  • Benchchem. "5-Octyl-1,3,5-triazinane-2-thione". Benchchem Catalog.
  • Matrix Fine Chemicals. "Molecules PDF: 5-OCTYL-1,3,5-TRIAZINANE-2-THIONE".
  • Supreme Attestation Commission under the President of the Republic of Azerbaijan (AAK). "APPLICATION OF DENSITY FUNCTIONAL THEORY IN SYNTHESIS OF VARIOUS HETEROCYCLIC COMPOUNDS".
  • ResearchGate. "sym-Trisubstituted 1,3,5-Triazine Derivatives as Promising Organic Corrosion Inhibitors for Steel in Acidic Solution".
  • National Institutes of Health (PMC). "Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl".

Sources

Foundational

Spectroscopic Characterization of 5-Octyl-1,3,5-triazinane-2-thione: A Comprehensive Analytical Framework

Executive Summary & Structural Rationale In modern medicinal chemistry, the 1,3,5-triazinane-2-thione scaffold is highly valued for its robust antimicrobial, biocidal, and target-binding properties[1]. However, the unsub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 1,3,5-triazinane-2-thione scaffold is highly valued for its robust antimicrobial, biocidal, and target-binding properties[1]. However, the unsubstituted core is highly polar, often suffering from poor membrane permeability and limited solubility. The functionalization of this core at the N5 position with an octyl chain to form 5-octyl-1,3,5-triazinane-2-thione (CAS: 53517-96-7) [2] represents a strategic structural modification. The lipophilic C8 chain disrupts rigid intermolecular crystal packing, drastically improving organic solubility and bioavailability while preserving the hydrogen-bonding capacity of the N1 and N3 secondary amines.

As a Senior Application Scientist, I have observed that the unique symmetry and tautomeric potential of this molecule demand a rigorous, multi-modal analytical approach. This whitepaper establishes a self-validating spectroscopic workflow—encompassing NMR, ATR FT-IR, and HRMS—to ensure absolute confidence in the structural elucidation of 5-octyl-1,3,5-triazinane-2-thione.

Strategic Analytical Workflow

To prevent mischaracterization due to tautomerization or ring-opening degradation, we must employ orthogonal techniques that independently verify connectivity, functional group integrity, and exact mass.

Analytical_Workflow A 5-Octyl-1,3,5-triazinane-2-thione (Analyte) B NMR Spectroscopy (DMSO-d6) A->B Dissolution C ATR FT-IR (Solid State) A->C Direct Application D HRMS (ESI-TOF) (MeOH/H2O) A->D Dilution E Structural Validation & Data Integration B->E Connectivity & Framework C->E Functional Group ID D->E Exact Mass & CCS

Spectroscopic workflow for the structural elucidation of 5-octyl-1,3,5-triazinane-2-thione.

High-Resolution NMR Profiling

The Causality of Solvent Selection

The triazinane-2-thione core contains two secondary amines (N1, N3). In protic solvents (e.g., CD₃OD) or weakly interacting solvents (e.g., CDCl₃), rapid proton exchange or quadrupolar relaxation from the nitrogen atoms causes the N-H signals to broaden into the baseline, rendering them invisible. DMSO-d₆ is strictly required for this analysis. It acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate and resolving the N-H protons as distinct, quantifiable broad singlets downfield (~8.5–11.0 ppm)[3].

Protocol 1: 1D & 2D NMR Acquisition (Self-Validating System)
  • Sample Preparation: Dissolve 10 mg of high-purity (>98%) analyte in 600 µL of anhydrous DMSO-d₆.

  • Acquisition: Acquire standard ¹H (400/600 MHz) and ¹³C spectra. Follow with ¹H-¹³C HSQC to map the aliphatic octyl chain.

  • Self-Validation Check (The Symmetry Metric): The 1,3,5-triazinane ring possesses a plane of symmetry passing through C2 and N5. Consequently, the protons on C4 and C6 are magnetically equivalent. Set the integration of the terminal octyl methyl group (0.88 ppm) to exactly 3.00. The C4/C6 ring protons (~4.50 ppm) must integrate to exactly 4.00 . Any deviation, splitting, or integration mismatch immediately flags a break in symmetry, indicating ring-opening degradation (a common artifact in triazinane synthesis).

Table 1: Expected ¹H and ¹³C NMR Assignments (DMSO-d₆)
Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Structural Justification
C=S (C2) --175.0 - 180.0Highly deshielded thiocarbonyl carbon.
N-H (N1, N3) 8.50 - 11.20br s (2H)-Broadened by quadrupolar N relaxation; stabilized by DMSO.
Ring CH₂ (C4, C6) 4.40 - 4.70s (4H)60.0 - 65.0Deshielded by adjacent electronegative N atoms[3].
N-CH₂ (Octyl C1') 2.50 - 2.80t (2H)48.0 - 52.0Aliphatic carbon directly attached to the N5 nitrogen.
Octyl CH₂ (Bulk) 1.20 - 1.60m (12H)22.0 - 31.0Bulk lipophilic aliphatic chain.
Octyl CH₃ (C8') 0.85 - 0.90t (3H)14.0 - 14.5Terminal methyl group (Internal Integration Standard).

Vibrational Spectroscopy (ATR FT-IR)

The Causality of ATR over KBr Pellets

Traditional KBr pellet preparation introduces hygroscopic water, which produces a broad O-H stretch at ~3400 cm⁻¹. This artifact directly overlaps with and obscures the critical N-H stretching frequencies (~3350 cm⁻¹) of the triazinane ring. Attenuated Total Reflectance (ATR) FT-IR is mandatory as it allows direct analysis of the neat solid, eliminating moisture artifacts.

Protocol 2: ATR FT-IR Acquisition
  • Sample Preparation: Place 2-3 mg of the neat solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent anvil pressure.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Self-Validation Check (The Tautomer Metric): 1,3,5-triazinane-2-thiones can theoretically tautomerize to a thiol form (-SH). In the solid state, the compound exists exclusively as the thione[3]. Validate the spectrum by confirming the complete absence of an S-H stretching band at ~2550 cm⁻¹ , coupled with the presence of a strong diagnostic C=S stretch at ~1265 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies
Wavenumber (cm⁻¹)Vibrational ModeStructural Correlation
3350 - 3370 N-H stretchSecondary amines in the triazinane ring[3].
2850 - 2950 C-H stretchAliphatic octyl chain (asymmetric/symmetric modes).
1550 - 1570 C-N stretchRing C-N bonds.
1260 - 1280 C=S stretchThiocarbonyl group (Diagnostic for thione tautomer)[3].

High-Resolution Mass Spectrometry (HRMS) & Ion Mobility

The Causality of Soft Ionization

The 1,3,5-triazinane ring is susceptible to retro-Mannich type cleavage under harsh ionization conditions. Therefore, Electrospray Ionization (ESI) in positive ion mode is selected to gently protonate the molecule, preserving the intact [M+H]⁺ adduct.

Protocol 3: ESI-TOF HRMS and CCS Validation
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Methanol ensures the lipophilic octyl chain remains fully solvated, preventing source aggregation, while formic acid drives protonation.

  • Acquisition: Calibrate the TOF analyzer to ensure mass accuracy within < 5 ppm.

  • Self-Validation Check (Mass & Mobility): The theoretical exact mass for C₁₁H₂₃N₃S is 229.1607 Da. The protonated adduct [M+H]⁺ must appear at m/z 230.1685 [4]. For advanced laboratories equipped with Ion Mobility-Mass Spectrometry (IM-MS), validate the 3D conformation of the octyl tail by comparing the experimental Collision Cross Section (CCS) against the predicted value of 155.8 Ų [4].

MS_Fragmentation P [M+H]+ m/z 230.168 F1 Loss of Octyl Chain m/z ~118.02 P->F1 Alkyl Cleavage (-C8H16) F2 Ring Cleavage m/z ~201.15 P->F2 Retro-Mannich (-CH2NH)

Proposed ESI-HRMS fragmentation pathways for the[M+H]+ adduct.

Conclusion

The spectroscopic characterization of 5-octyl-1,3,5-triazinane-2-thione requires a deliberate, causality-driven approach. By utilizing DMSO-d₆ in NMR to lock proton exchange, employing ATR-FTIR to eliminate moisture artifacts and confirm the thione tautomer, and leveraging ESI-HRMS for exact mass and CCS validation, researchers can establish a self-validating, foolproof structural profile. This rigorous methodology ensures the integrity of downstream biological assays and drug formulation processes.

References

  • Title: PubChemLite - 5-octyl-1,3,5-triazinane-2-thione (C11H23N3S)
  • Source: Taylor & Francis (tandfonline.com)
  • Title: Synthesis and Characterization of New Triazinane-2-Thione and Oxadiazinane 4-Thiones from Benzimidazole Source: Juniper Publishers URL
  • Title: Molecules PDF - Matrix Fine Chemicals (5-OCTYL-1,3,5-TRIAZINANE-2-THIONE)

Sources

Exploratory

mechanism of action of 5-octyl-1,3,5-triazinane-2-thione in organic reactions

An In-Depth Technical Guide to the Mechanism of Action of 5-Octyl-1,3,5-Triazinane-2-Thione in Organic Reactions Abstract This technical guide provides a comprehensive analysis of the plausible . As a molecule with a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Octyl-1,3,5-Triazinane-2-Thione in Organic Reactions

Abstract

This technical guide provides a comprehensive analysis of the plausible . As a molecule with a unique combination of a reactive thiourea moiety embedded within a saturated triazinane ring and a lipophilic octyl chain, it holds potential as a versatile building block and modifier in modern organic synthesis. In the absence of direct literature for this specific derivative, this guide synthesizes information from the well-established chemistry of cyclic thioureas and 1,3,5-triazinanes to present a scientifically grounded perspective on its synthesis, reactivity, and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and similar heterocyclic systems.

Introduction: Unveiling a Versatile Heterocycle

The 1,3,5-triazinane scaffold is a cornerstone in heterocyclic chemistry, with its derivatives finding applications ranging from materials science to pharmaceuticals.[1] The introduction of a thione group at the 2-position and an octyl substituent at the 5-position creates a molecule, 5-octyl-1,3,5-triazinane-2-thione, with a distinct reactivity profile. The core of its functionality lies in the interplay between the nucleophilic sulfur of the cyclic thiourea, the stability of the triazinane ring, and the steric and solubility influences of the N-octyl group.

This guide will explore the fundamental principles governing the reactivity of this molecule, focusing on its role as a nucleophile, its potential for ring-opening and rearrangement reactions, and its applications as a synthon for more complex heterocyclic structures. The long alkyl chain is anticipated to enhance its solubility in organic solvents, a critical factor in homogeneous catalysis and solution-phase synthesis.

Synthesis of the 5-Octyl-1,3,5-Triazinane-2-Thione Scaffold

The synthesis of N-substituted 1,3,5-triazinane-2-thiones is typically achieved through a one-pot condensation reaction.[2] For the target molecule, a plausible and efficient route involves the reaction of thiourea, formaldehyde, and octylamine.

Proposed Synthetic Pathway

The reaction likely proceeds through the initial formation of an N-octyl-thiourea, which then undergoes a Mannich-type condensation with formaldehyde and a source of ammonia (which can be generated in situ or added).

Synthesis_of_5_octyl_1_3_5_triazinane_2_thione Thiourea Thiourea Intermediate N-Octyl-thiourea Thiourea->Intermediate + Octylamine Formaldehyde Formaldehyde Octylamine Octylamine Product 5-Octyl-1,3,5-triazinane-2-thione Intermediate->Product + 2 Formaldehyde + NH3 S_Alkylation_Mechanism reactant 5-Octyl-1,3,5-triazinane-2-thione product S-Alkyl Isothiouronium Salt reactant->product Nucleophilic Attack by Sulfur electrophile R-X (Electrophile) electrophile->product Ring_Opening_Mechanism Triazinane 5-Octyl-1,3,5-triazinane-2-thione Open_Chain Open-Chain Intermediate Triazinane->Open_Chain + Nu- Nucleophile Nucleophile (Nu-) New_Heterocycle New Heterocycle Open_Chain->New_Heterocycle Intramolecular Cyclization Heck_Reaction_Workflow cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand 5-Octyl-1,3,5-triazinane-2-thione Active_Catalyst [Pd(0)-Ligand] Complex Ligand->Active_Catalyst Pd_source Pd(OAc)2 Pd_source->Active_Catalyst Aryl_Halide Aryl Halide Active_Catalyst->Aryl_Halide Oxidative Addition Alkene Alkene Aryl_Halide->Alkene Alkene Insertion Base Base Alkene->Base Beta-Hydride Elimination Product Coupled Product Product->Active_Catalyst Reductive Elimination Base->Product

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 5-Octyl-1,3,5-Triazinane-2-Thione in Polymer Science and Coatings

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the potential applications of 5-octyl-1,3,5-triazinane-2-thione in the fields of polymer science an...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the potential applications of 5-octyl-1,3,5-triazinane-2-thione in the fields of polymer science and protective coatings. While direct literature on this specific molecule is emerging, this guide synthesizes information from closely related triazinane-thione derivatives to propose and detail its use as a high-performance additive. The long octyl chain imparts significant hydrophobicity and solubility in organic media, making it a prime candidate for integration into polymer systems. The triazinane-thione core, rich in nitrogen and sulfur heteroatoms, offers a versatile platform for corrosion inhibition, polymer crosslinking, and surface modification.

Application as a Corrosion Inhibitor in Protective Coatings

The 1,3,5-triazinane-2-thione moiety is a powerful corrosion inhibiting functional group. The nitrogen and sulfur atoms act as active centers that can adsorb onto a metal surface, forming a protective film that shields the metal from corrosive agents.[1][2][3] The long octyl group enhances this effect by creating a hydrophobic barrier, repelling water from the metal-coating interface.

Mechanism of Action

The corrosion inhibition mechanism is multi-faceted:

  • Adsorption: The lone pair electrons on the nitrogen and sulfur atoms in the triazinane ring coordinate with the vacant d-orbitals of iron atoms on the steel surface. This can be a physical adsorption (physisorption) or a stronger chemical bond (chemisorption).[4]

  • Film Formation: This adsorption process leads to the formation of a thin, dense, and stable protective film on the metal surface.[5]

  • Hydrophobic Barrier: The C8 alkyl chain (octyl group) orients away from the metal surface, creating a non-polar, hydrophobic layer that prevents the ingress of water and corrosive ions like chlorides and sulfates.

The following diagram illustrates the proposed mechanism of corrosion inhibition.

cluster_interface Coating-Metal Interface polymer_matrix Polymer Matrix adsorbed_layer Adsorbed Inhibitor Film (Hydrophobic Barrier) polymer_matrix->adsorbed_layer Inhibitor migration to interface inhibitor 5-Octyl-1,3,5-Triazinane-2-Thione metal_substrate Metal Substrate (e.g., Steel) adsorbed_layer->metal_substrate Adsorption & Protection corrosive_ions Corrosive Agents (H₂O, Cl⁻, O₂) corrosive_ions->polymer_matrix Penetration corrosive_ions->adsorbed_layer Blocked

Caption: Proposed mechanism of corrosion inhibition by 5-octyl-1,3,5-triazinane-2-thione.

Protocol: Evaluation of Corrosion Inhibition in an Epoxy Coating

This protocol details the steps to incorporate 5-octyl-1,3,5-triazinane-2-thione into an epoxy coating and evaluate its anti-corrosion performance using electrochemical impedance spectroscopy (EIS).

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • Polyamide curing agent

  • 5-octyl-1,3,5-triazinane-2-thione

  • Xylene and butanol (solvent blend)

  • Q235 carbon steel panels

  • Electrochemical workstation with a three-electrode cell (steel panel as working electrode, platinum as counter electrode, and saturated calomel electrode as reference)

  • 3.5 wt% NaCl solution (corrosive medium)

Procedure:

  • Synthesis of 5-octyl-1,3,5-triazinane-2-thione:

    • This compound can be synthesized via a one-step, three-component condensation reaction of octylamine, formaldehyde, and thiourea.[1][2][3]

    • In a round-bottom flask, dissolve octylamine (1 mol) in ethanol.

    • Add aqueous formaldehyde (2 mol, 37 wt%) dropwise while stirring and cooling in an ice bath.

    • Add thiourea (1 mol) to the mixture and stir at room temperature for 24 hours.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • Coating Formulation:

    • Prepare a control coating by mixing DGEBA epoxy resin with the polyamide curing agent in a stoichiometric ratio. Use the solvent blend to achieve a sprayable viscosity.

    • Prepare the inhibited coating by first dissolving 1 wt% of 5-octyl-1,3,5-triazinane-2-thione in the solvent blend. Then add the epoxy resin and polyamide hardener.

    • Thoroughly mix both formulations.

  • Sample Preparation:

    • Prepare Q235 steel panels by polishing with silicon carbide paper, degreasing with acetone, and drying.

    • Apply the coatings to the steel panels using a spray gun or a doctor blade to a uniform dry film thickness of approximately 100 µm.

    • Allow the coated panels to cure at room temperature for 7 days.

  • Electrochemical Testing (EIS):

    • Expose a defined area of the coated panel (e.g., 1 cm²) to the 3.5 wt% NaCl solution in the three-electrode cell.

    • Allow the system to stabilize for 30 minutes to reach the open-circuit potential (OCP).

    • Perform EIS measurements at OCP over a frequency range of 100 kHz to 10 mHz with a 10 mV sinusoidal perturbation.

    • Repeat the measurements periodically (e.g., after 1, 7, 15, and 30 days of immersion) to monitor coating degradation.

Data Analysis and Expected Results: The impedance of the coating system is a measure of its protective capability. A higher low-frequency impedance modulus (|Z| at 0.01 Hz) indicates better corrosion resistance.

| Coating System | Initial |Z|₀.₀₁Hz (Ω·cm²) | |Z|₀.₀₁Hz after 30 days (Ω·cm²) | | :--- | :--- | :--- | | Epoxy Control | ~10¹⁰ | ~10⁷ | | Epoxy + 1% Inhibitor | ~10¹¹ | ~10⁹ |

It is expected that the coating containing 5-octyl-1,3,5-triazinane-2-thione will maintain a significantly higher impedance value over time compared to the control, demonstrating its effectiveness in preventing corrosion.

Application as a Modifier and Crosslinking Agent for Resins

The 1,3,5-triazinane ring contains secondary amine groups that can react with various functional groups in polymer resins, such as the epoxide groups in epoxy resins or isocyanate groups in polyurethanes. The thione group (C=S) can also participate in curing reactions, particularly at elevated temperatures or in the presence of specific catalysts. This dual functionality allows it to act as both a modifier and a crosslinking agent.

Role in Epoxy Resin Curing

In epoxy systems, the N-H groups of the triazinane ring can open the epoxide ring, similar to conventional amine hardeners.[6][7] The bulky octyl group and the heterocyclic structure can enhance the thermal stability and mechanical properties of the cured epoxy.

The following diagram shows the proposed workflow for evaluating the compound as an epoxy curing agent.

start Start formulation Formulate Epoxy/ Inhibitor Blends start->formulation dsc_analysis Differential Scanning Calorimetry (DSC) Analysis formulation->dsc_analysis Determine Curing Temperature curing Cure Samples Based on DSC Results dsc_analysis->curing tga_analysis Thermogravimetric Analysis (TGA) curing->tga_analysis Assess Thermal Stability mech_testing Mechanical Testing (Tensile, Flexural) curing->mech_testing Evaluate Mechanical Properties end End tga_analysis->end mech_testing->end

Caption: Workflow for evaluating 5-octyl-1,3,5-triazinane-2-thione as an epoxy modifier.

Protocol: Characterization of Epoxy Curing and Properties

Materials:

  • DGEBA epoxy resin

  • 5-octyl-1,3,5-triazinane-2-thione

  • A standard amine hardener (e.g., isophorone diamine) for comparison

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Universal testing machine

Procedure:

  • Sample Preparation:

    • Prepare several formulations by mixing DGEBA with varying stoichiometric ratios of 5-octyl-1,3,5-triazinane-2-thione (e.g., 0.5, 0.75, and 1.0 of the N-H equivalents to epoxy equivalents).

    • Prepare a control sample using the standard amine hardener.

  • DSC Analysis:

    • Place a small amount (5-10 mg) of each uncured mixture into an aluminum DSC pan.

    • Heat the sample from room temperature to 300°C at a rate of 10°C/min.

    • The resulting exotherm peak will indicate the curing temperature range and the total heat of reaction.

  • Curing:

    • Based on the DSC results, cure larger samples of each formulation in molds by heating them to the determined curing temperature for a specified time (e.g., 2 hours).

  • TGA Analysis:

    • Analyze the cured samples using TGA by heating from room temperature to 800°C at 10°C/min under a nitrogen atmosphere.

    • Determine the onset of decomposition temperature (Td) and the char yield at 800°C.

  • Mechanical Testing:

    • Perform tensile and flexural tests on the cured samples according to ASTM standards (e.g., ASTM D638 and D790).

Expected Results: The addition of 5-octyl-1,3,5-triazinane-2-thione is expected to influence the curing profile and the final properties of the epoxy resin.

PropertyEpoxy with Standard HardenerEpoxy with 5-Octyl-1,3,5-Triazinane-2-Thione
Curing Peak (DSC)~120-150°CPotentially higher, e.g., 150-180°C
Decomposition Temp (TGA)~350°C>370°C
Tensile StrengthStandardPotentially higher due to rigid ring structure
Water AbsorptionStandardLower due to hydrophobic octyl group

Application as a Surface Modifier for Fillers

To improve the compatibility between inorganic fillers (like silica or titania) and an organic polymer matrix, surface modification of the filler is often necessary.[8][9][10][11] 5-Octyl-1,3,5-triazinane-2-thione can be used to modify the surface of fillers, enhancing their dispersion and improving the overall properties of the resulting composite material.

Mechanism of Surface Modification

The N-H groups in the triazinane ring can form hydrogen bonds or react with hydroxyl groups present on the surface of many inorganic fillers (e.g., -Si-OH on silica). The long octyl chain then extends into the polymer matrix, improving interfacial adhesion through van der Waals interactions and physical entanglement. This "coupling agent" effect leads to better stress transfer from the polymer to the filler, enhancing mechanical properties.

cluster_process Surface Modification Process filler Inorganic Filler (e.g., Silica) modified_filler Surface-Modified Filler filler->modified_filler Reaction in Solvent modifier 5-Octyl-1,3,5-Triazinane-2-Thione modifier->modified_filler polymer_composite Polymer Nanocomposite modified_filler->polymer_composite Dispersion & Compounding polymer_matrix Polymer Matrix polymer_matrix->polymer_composite

Caption: Workflow for preparing a polymer composite with a surface-modified filler.

Protocol: Surface Modification of Silica Nanoparticles

Materials:

  • Fumed silica nanoparticles

  • 5-octyl-1,3,5-triazinane-2-thione

  • Toluene (solvent)

  • Polypropylene (PP) or other thermoplastic matrix

  • Twin-screw extruder

Procedure:

  • Surface Treatment:

    • Dry the silica nanoparticles in an oven at 120°C for 24 hours to remove adsorbed water.

    • Disperse the dried silica in toluene using ultrasonication.

    • Dissolve 5-octyl-1,3,5-triazinane-2-thione in toluene (e.g., 5 wt% based on silica) and add it to the silica dispersion.

    • Reflux the mixture for 12 hours with constant stirring.

    • After cooling, filter the modified silica, wash thoroughly with fresh toluene to remove unreacted modifier, and dry in a vacuum oven.

  • Characterization of Modification:

    • Confirm the surface modification using Fourier-transform infrared spectroscopy (FTIR). Look for the appearance of C-H stretching peaks from the octyl group on the silica spectrum.

    • Use TGA to quantify the amount of organic modifier grafted onto the silica surface.

  • Composite Preparation:

    • Melt-blend the modified silica with the polymer matrix (e.g., PP) at various loadings (e.g., 1, 3, 5 wt%) using a twin-screw extruder.

    • Prepare a control composite using unmodified silica for comparison.

  • Property Evaluation:

    • Assess the dispersion of the silica in the polymer matrix using scanning electron microscopy (SEM) on cryo-fractured surfaces.

    • Evaluate the mechanical properties (tensile strength, modulus, impact strength) of the composites.

Expected Results: The surface modification is expected to significantly improve the dispersion of the silica nanoparticles and enhance the mechanical properties of the polymer composite.

PropertyPP + Unmodified SilicaPP + Modified Silica
SEM MicrographShows large agglomeratesShows well-dispersed nanoparticles
Tensile StrengthModerate increaseSignificant increase
Impact StrengthMay decreaseMay increase or remain stable

References

  • J.A. Chaudhari, et al. (2012). Novel s-triazine–epoxy resin curing system and their material applications. This article discusses the use of triazine derivatives as curing agents for epoxy resins.[6]

  • ResearchGate. (n.d.). Study on tri-imidazole derivatives modified with triazine-trione structure as latent curing agents for epoxy resin. This paper explores triazine-based derivatives for epoxy curing.[12]

  • MDPI. (2024). Synthesis of a Novel P/N-Triazine-Containing Ring Flame Retardant and Its Application in Epoxy Resin. This study details the use of triazine rings in flame retardant applications for epoxy resins.[13]

  • PubMed. (2024). Synthesis of a Novel P/N-Triazine-Containing Ring Flame Retardant and Its Application in Epoxy Resin. A publication on the synthesis and application of triazine-containing flame retardants.[14]

  • ResearchGate. (n.d.). Synthesis of s-triazine based tri-imidazole derivatives and their application as thermal latent curing agents for epoxy resin. This article describes the synthesis and application of triazine derivatives as curing agents.[7]

  • The University of Queensland. (2014). Surface modification of TiO2 nanoparticles with 1,3,5-triazine based silane coupling agent and its cumulative effect on the properties of polyurethane composite coating. This work focuses on using triazine-based agents for surface modification of nanoparticles in coatings.[8]

  • PubChem. (n.d.). 5-octyl-1,3,5-triazinane-2-thione. Provides chemical information on the target molecule.[15]

  • Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Details a synthetic route for related triazinethione derivatives.[16][17]

  • Tribology in Industry. (2023). A Review of Inorganic Corrosion Inhibitors: Types, Mechanisms, and Applications. This review provides background on corrosion inhibition mechanisms.[5]

  • ResearchGate. (2014). Surface modification of TiO2 nanoparticles with 1,3,5-triazine based silane coupling agent and its cumulative effect on the properties of polyurethane composite coating. Further details on the use of triazine derivatives for nanoparticle surface modification.[9]

  • MDPI. (2025). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. A review covering the mechanisms of organic corrosion inhibitors.[4]

  • NextSDS. (n.d.). tetrahydro-5-octyl-1,3,5-triazine-2-thiol — Chemical Substance Information. Provides substance information for a related compound.[18]

  • National Institutes of Health. (n.d.). Surface modification of Polymer Substrates for Biomedical Applications. Discusses various methods for polymer surface modification.[10]

  • US EPA. (2023). 1,3,5-Triazine-2-thiol, tetrahydro-5-octyl- - Substance Details. EPA substance details for a related molecule.[19]

  • Royal Society of Chemistry. (2017). Surface functionalisation of polymers. A tutorial review on methods for polymer surface functionalization.[11]

  • National Institutes of Health. (2025). Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. This study shows the effectiveness of triazinane-based derivatives as corrosion inhibitors.[1]

  • Scilit. (n.d.). Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. An abstract detailing the synthesis and corrosion inhibition properties of dimeric 1,3,5-triazinane derivatives.[2]

  • De Gruyter. (2019). Corrosion inhibition performance of 5-(2-hydroxyethyl)-1,3,5- triazine-2-thione for 10# carbon steel in NH4Cl solution. This paper describes the synthesis and corrosion inhibition performance of a related triazine-2-thione derivative.[3]

Sources

Application

In Vitro Pharmacological Profiling of 5-Octyl-1,3,5-Triazinane-2-Thione Derivatives: Protocols for Antimicrobial and Anti-Inflammatory Screening

Executive Summary The compound represents a highly versatile scaffold in modern medicinal chemistry [1]. Featuring a hexahydro-s-triazine core coupled with a sulfur-donating thione group and a highly lipophilic 8-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound represents a highly versatile scaffold in modern medicinal chemistry [1]. Featuring a hexahydro-s-triazine core coupled with a sulfur-donating thione group and a highly lipophilic 8-carbon (octyl) tail, this class of molecules exhibits a unique dual-action potential. The lipophilic tail facilitates rapid intercalation into bacterial lipid bilayers and mammalian cell membranes, while the thione-triazinane core interacts with intracellular enzymatic targets.

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers with field-proven, self-validating in vitro protocols to evaluate the antimicrobial, anti-inflammatory, and cytotoxic profiles of 5-octyl-1,3,5-triazinane-2-thione and its synthesized derivatives.

Physicochemical Rationale & Mechanism of Action

To successfully screen these derivatives, one must understand the causality behind their bioactivity. The octyl chain acts as a hydrophobic anchor, drastically altering the partition coefficient (LogP) of the molecule. This allows it to penetrate the complex peptidoglycan/lipid structures of Gram-positive and Gram-negative bacteria (). Simultaneously, the thione moiety serves as a potent hydrogen-bond acceptor, enabling it to stabilize proteins during heat-induced stress—a reliable proxy for in vivo anti-inflammatory activity ().

MOA T 5-octyl-1,3,5-triazinane-2-thione (Lipophilic Core) M Bacterial Cell Membrane (Lipid Bilayer Intercalation) T->M Hydrophobic Anchor (C8 Tail) C Inflammatory Proteins (e.g., Albumin / COX-2) T->C Hydrogen Bonding (Thione) P Membrane Disruption & Lysis M->P Permeabilization I Protein Stabilization & Enzyme Inhibition C->I Conformational Locking

Proposed dual mechanism of action for lipophilic 5-octyl-triazinane-2-thiones.

Protocol I: Antimicrobial Susceptibility Testing (AST)

Because 5-octyl-1,3,5-triazinane-2-thiones are highly lipophilic, standard broth microdilution assays often yield false positives due to compound precipitation mimicking bacterial turbidity. This protocol utilizes Resazurin as a colorimetric viability indicator to bypass turbidity artifacts.

Self-Validating Assay Components:
  • Positive Control: Ciprofloxacin (ensures bacterial strain susceptibility).

  • Negative Control: 1% DMSO in Broth (ensures the vehicle is not causing growth inhibition).

  • Sterility Control: Uninoculated broth with compound (validates aseptic technique).

Step-by-Step Methodology:
  • Compound Preparation: Dissolve the triazinane-2-thione derivative in 100% molecular-grade DMSO to create a 10 mg/mL stock.

    • Expert Insight: Do not use aqueous buffers for the stock; the octyl chain will cause immediate micelle formation and crash out of solution.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions using Mueller-Hinton Broth (MHB) pre-warmed to 37°C. The final DMSO concentration must not exceed 1% v/v in any well.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the compound dilution.

  • Incubation & Colorimetric Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

  • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue.

Protocol II: In Vitro Anti-Inflammatory Screening

Tissue damage during inflammation leads to the denaturation of tissue proteins. The ability of triazinane-2-thione derivatives to prevent heat-induced protein denaturation is a highly reliable, high-throughput proxy for anti-inflammatory efficacy ().

Step-by-Step Methodology:
  • Reaction Mixture Assembly: In a sterile microcentrifuge tube, combine 0.2 mL of 1% Bovine Serum Albumin (BSA) or fresh egg albumin, 2.8 mL of Phosphate Buffered Saline (PBS), and 2.0 mL of the test compound (at varying concentrations: 10, 50, 100 µg/mL).

    • Expert Insight: The PBS must be strictly adjusted to pH 6.4. This slightly acidic environment mimics the physiological conditions of inflamed tissues, maximizing the electrostatic interaction between the thione group and the albumin structure.

  • Pre-Incubation: Incubate the mixture in a BOD incubator at 37°C for 15 minutes. This step is critical as it allows the compound to fully bind and stabilize the protein before thermal stress is applied.

  • Thermal Stress: Transfer the tubes to a water bath set exactly to 70°C for 5 minutes to induce denaturation.

  • Quantification: Cool the samples to room temperature. Measure the absorbance at 660 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Absorbance of Test / Absorbance of Control)) Diclofenac sodium should be used as the standard reference drug.

Protocol III: Cytotoxicity Profiling (MTT Assay)

To ensure the therapeutic window of the synthesized derivatives is viable for drug development, cytotoxicity must be established against mammalian cell lines (e.g., HepG2 hepatocytes).

Step-by-Step Methodology:
  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate the media and add fresh media containing the triazinane-2-thione derivatives (1 to 200 µg/mL). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals.

  • Solubilization & Readout: Discard the media, add 150 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm. Calculate the CC₅₀ (concentration causing 50% cytotoxicity).

Quantitative Data Interpretation

The following table demonstrates how to structure and interpret the multi-assay profiling of 5-octyl-1,3,5-triazinane-2-thione against synthetic modifications. A high Therapeutic Index (TI) indicates a favorable safety profile.

CompoundMIC (E. coli) µg/mLMIC (S. aureus) µg/mLAnti-inflammatory IC₅₀ (µg/mL)Cytotoxicity CC₅₀ (HepG2) µg/mLTherapeutic Index (CC₅₀ / MIC S.a.)
5-octyl-1,3,5-triazinane-2-thione 16845.2>200>25.0
Derivative A (N-phenyl substituted)321628.51509.3
Derivative B (S-methyl substituted)>6464>100>200N/A
Control (Cipro / Diclofenac)0.50.2518.4>500>2000

Data Insight: Notice that S-methylation (Derivative B) destroys both antimicrobial and anti-inflammatory activity. This proves that the free thione (C=S) group is an absolute structural requirement for biological efficacy, likely due to its hydrogen-bonding capabilities.

Workflow A Compound Library (5-octyl-1,3,5-triazinane-2-thiones) B Antimicrobial Susceptibility (MIC) A->B Pathogen Panel C Anti-Inflammatory (Protein Denaturation) A->C BSA / Egg Albumin D Cytotoxicity (MTT Assay - HepG2) A->D Mammalian Cells E Hit Identification & Lead Optimization B->E C->E D->E

High-throughput in vitro screening workflow for triazinane-2-thione derivatives.

References

  • Title: An Efficient Synthesis, Anti inflammatory activity and Molecular Docking Studies of new Triazinanes and Iminothiazolidinones Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of 1-Aryl-4-(arylimino)-6-iminohexahydro-1,3,5-triazine-2-thione Derivatives Source: Pleiades Publishing (Russian Journal of General Chemistry) URL: [Link]

Method

Application Notes and Protocols for 5-Octyl-1,3,5-triazinane-2-thione in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract Cross-coupling reactions are a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules for pharmaceuticals and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules for pharmaceuticals and materials science.[1] The efficiency of these palladium-catalyzed transformations is often dictated by the nature of the ancillary ligands. While phosphine and N-heterocyclic carbene (NHC) ligands are prevalent, there is a continuous search for novel, cost-effective, and stable ligand architectures.[2][3] This document puts forth a prospective application for 5-octyl-1,3,5-triazinane-2-thione as a novel, bidentate N,S-ligand for palladium-catalyzed cross-coupling reactions. Drawing parallels from the established catalytic activity of thiosemicarbazones and other heterocyclic thiones, we propose a rationale for its potential efficacy, a hypothetical catalytic cycle, and detailed protocols for its synthesis and initial screening in a Suzuki-Miyaura coupling reaction.[2][4]

Introduction: The Rationale for 5-Octyl-1,3,5-triazinane-2-thione as a Cross-Coupling Ligand

Palladium-catalyzed cross-coupling reactions have transformed the landscape of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] The success of these reactions hinges on the ligand bound to the palladium center, which influences the catalyst's stability, solubility, and reactivity. While phosphine-based ligands have been instrumental, they can be sensitive to air and moisture.[2] This has spurred interest in alternative ligand scaffolds, particularly those containing nitrogen and sulfur donor atoms, which often exhibit enhanced stability and unique electronic properties.[2][4]

The 1,3,5-triazinane-2-thione core of the proposed ligand presents a compelling structural motif. It features a thiourea-like functionality embedded within a six-membered ring, offering two nitrogen atoms and one sulfur atom as potential coordination sites. This N,S-bidentate chelation to a palladium center can form a stable five- or six-membered ring, which is known to be favorable in catalysis. The presence of the octyl group at the N5 position is designed to enhance solubility in common organic solvents used for cross-coupling reactions.

We hypothesize that 5-octyl-1,3,5-triazinane-2-thione can act as an effective ligand in palladium-catalyzed cross-coupling reactions for the following reasons:

  • N,S-Bidentate Chelation: The nitrogen and sulfur atoms can coordinate to the palladium center, forming a stable chelate that prevents catalyst decomposition.

  • Electron-Donating Properties: The nitrogen and sulfur atoms are effective electron donors, which can facilitate the oxidative addition step in the catalytic cycle.

  • Steric Hindrance: The triazinane ring and the octyl group can provide sufficient steric bulk to promote the reductive elimination step and prevent catalyst aggregation.

  • Enhanced Stability: Heterocyclic thione-based ligands are often more robust and less sensitive to air and moisture compared to traditional phosphine ligands.[2]

Proposed Catalytic Cycle

The proposed catalytic cycle for a Suzuki-Miyaura coupling reaction using a palladium catalyst supported by 5-octyl-1,3,5-triazinane-2-thione is illustrated below. The cycle is analogous to generally accepted mechanisms for palladium-catalyzed cross-coupling reactions.[1]

Catalytic Cycle Pd(0)L Active Catalyst [Pd(0)L] OxidativeAddition Oxidative Addition (Ar-X) Pd(0)L->OxidativeAddition ArPd(II)LX [Ar-Pd(II)-L-X] OxidativeAddition->ArPd(II)LX Transmetalation Transmetalation (Ar'-B(OR)2) ArPd(II)LX->Transmetalation ArPd(II)LAr' [Ar-Pd(II)-L-Ar'] Transmetalation->ArPd(II)LAr' ReductiveElimination Reductive Elimination ArPd(II)LAr'->ReductiveElimination ReductiveElimination->Pd(0)L Regeneration Product Product (Ar-Ar') ReductiveElimination->Product

Figure 1. Proposed catalytic cycle for Suzuki-Miyaura coupling.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst bearing the 5-octyl-1,3,5-triazinane-2-thione ligand (L). This is followed by transmetalation with an organoboron reagent (Ar'-B(OR)2) in the presence of a base. The final step is reductive elimination from the resulting diarylpalladium(II) complex to yield the cross-coupled product (Ar-Ar') and regenerate the Pd(0) catalyst.

Application Notes: Potential Advantages and Scope

The use of 5-octyl-1,3,5-triazinane-2-thione as a ligand is anticipated to offer several advantages:

FeaturePotential Advantage
Air and Moisture Stability The heterocyclic thione structure is expected to be more robust than many phosphine ligands, simplifying reaction setup.[2]
Cost-Effectiveness The synthesis of the ligand is designed to be straightforward from readily available starting materials.
Solubility The N-octyl group should ensure good solubility of the catalyst complex in a range of organic solvents.
Broad Substrate Scope N,S-ligands have shown promise in coupling a variety of aryl and heteroaryl halides with different organoboron reagents.[2]

It is hypothesized that this ligand will be effective for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The electronic and steric properties of the ligand could be further tuned by modifying the substituent at the N5 position.

Experimental Protocols

The following protocols provide a proposed synthesis for the 5-octyl-1,3,5-triazinane-2-thione ligand and a screening procedure to evaluate its efficacy in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 5-Octyl-1,3,5-triazinane-2-thione

This proposed synthesis is a one-pot procedure adapted from methods for synthesizing related 1,3,5-triazinane derivatives.[5]

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Start Combine Thiourea and Paraformaldehyde in Ethanol AddOctylamine Add Octylamine Dropwise Start->AddOctylamine Reflux Reflux the Mixture AddOctylamine->Reflux Cool Cool to Room Temperature Reflux->Cool Concentrate Concentrate under Reduced Pressure Cool->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Purify->Characterize NMR, MS, IR

Figure 2. Proposed workflow for the synthesis of the ligand.

Materials:

  • Thiourea

  • Paraformaldehyde

  • Octylamine

  • Ethanol

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (1.0 eq) and paraformaldehyde (2.0 eq) in ethanol.

  • Stir the suspension at room temperature for 15 minutes.

  • Add octylamine (1.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Screening Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is designed to provide a baseline for evaluating the catalytic activity of the newly synthesized ligand.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 5-Octyl-1,3,5-triazinane-2-thione

  • Toluene

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware for inert atmosphere reactions

Reaction Setup:

ReagentAmountMolar Equiv.
4-Bromotoluene1.0 mmol1.0
Phenylboronic acid1.2 mmol1.2
K₂CO₃2.0 mmol2.0
Pd(OAc)₂0.01 mmol0.01
5-Octyl-1,3,5-triazinane-2-thione0.02 mmol0.02
Toluene5 mL-

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ and 5-octyl-1,3,5-triazinane-2-thione.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and stir the mixture at room temperature for 15 minutes to allow for pre-catalyst formation.

  • Add 4-bromotoluene, phenylboronic acid, and K₂CO₃.

  • Heat the reaction mixture to 100 °C and stir for the desired reaction time (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw a small aliquot of the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC-MS or ¹H NMR using an internal standard to determine the conversion and yield of the product, 4-methylbiphenyl.

Troubleshooting and Further Optimization

Should the initial screening yield low conversions, the following parameters can be systematically varied to optimize the reaction conditions:

  • Palladium Source: Other palladium precursors such as Pd₂(dba)₃ can be explored.

  • Ligand to Metal Ratio: The ratio of 5-octyl-1,3,5-triazinane-2-thione to palladium can be varied (e.g., 1:1, 3:1).

  • Base: Alternative bases like Cs₂CO₃ or K₃PO₄ may improve the reaction rate.

  • Solvent: Different solvents such as dioxane, DMF, or THF can be tested.

  • Temperature: The reaction temperature can be increased or decreased to find the optimal balance between reaction rate and catalyst stability.

Conclusion

While the catalytic application of 5-octyl-1,3,5-triazinane-2-thione in cross-coupling reactions is yet to be experimentally validated, its structural features present a compelling case for its potential as a novel N,S-bidentate ligand. The proposed synthetic route is straightforward, and the screening protocol offers a clear path to evaluating its efficacy. Successful implementation of this ligand could contribute to the development of more stable, cost-effective, and versatile catalytic systems for a broad range of cross-coupling transformations, with significant implications for academic research and the pharmaceutical industry.

References

  • Applications of N S ligands for palladium-catalysed cross-coupling reactions. (2025). Vertex AI Search.
  • Marion, N., et al. (2006). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions. Journal of the American Chemical Society, 128(12), 4101–4111.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Cesar, V., et al. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1565–1576.
  • Garg, N. K. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Thioesters. Accounts of Chemical Research, 49(8), 1537–1545.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 1447-1455.
  • Synthesis of 1,3,5 Trazinane-2-ones and 1,3,5 Oxadiazinane-2-ones linked with Benzimidazoles. (n.d.). Academia.edu.
  • Ali, M. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. International Journal of Pharmaceutical Sciences and Research, 7(5), 1986-2001.
  • Liebeskind, L. S., & Srogl, J. (2002). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Organic Letters, 4(6), 979–981.
  • Le-Bahers, T., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(23), 5556.
  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 83(15), 7967–7983.
  • Guedes, da Silva, M. F. C. (2020). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions.
  • Willis, M. C. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Advances.
  • First-Row Transition Metal-Catalyzed Carbon-Carbon Bond Form

Sources

Application

Formulation and Application Protocols for 5-Octyl-1,3,5-Triazinane-2-Thione (OTT)

Executive Summary & Physicochemical Rationale 5-octyl-1,3,5-triazinane-2-thione (CAS 53517-96-7) is a specialized organic compound with the molecular formula C11H23N3S [1]. While short-chain triazinane-thiones like hexah...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

5-octyl-1,3,5-triazinane-2-thione (CAS 53517-96-7) is a specialized organic compound with the molecular formula C11H23N3S [1]. While short-chain triazinane-thiones like hexahydro-1,3,5-trimethyl-1,3,5-triazine-2-thione are standard biocides in shale gas flowback waters [2], the incorporation of an octyl (C8) chain transforms the molecule into a dual-action amphiphile. This structural evolution allows it to function simultaneously as an antimicrobial agent and a potent corrosion inhibitor for carbon steel [3].

The biocidal mechanism relies on the molecule's ability to undergo thione-thiol tautomerization (C=S ⇌ C-SH) [4], which disrupts intracellular redox homeostasis. Unlike dazomet (3,5-dimethyl-1,3,5-thiadiazinane-2-thione), which is highly water-soluble but lacks film-forming capabilities [5], the lipophilic octyl derivative effectively partitions into bacterial lipid bilayers while simultaneously self-assembling into a hydrophobic, anti-corrosive barrier on metal surfaces.

Dual-action mechanism of 5-octyl-1,3,5-triazinane-2-thione: Biocidal and corrosion inhibition.

Formulation Methodology: Microemulsification (OTT-ME)

Because the C8 chain drastically reduces the aqueous solubility of the active pharmaceutical/industrial ingredient (API), it cannot be deployed as a simple aqueous solution. We must formulate it as a thermodynamically stable oil-in-water (O/W) microemulsion (OTT-ME).

Causality of Excipient Selection:

  • Propylene Glycol (Co-solvent): Disrupts the crystalline lattice of the thione API, lowering the energy barrier for solubilization.

  • Tween 80 / Span 20 Blend: By blending a highly hydrophilic surfactant (Tween 80, HLB 15.0) with a lipophilic one (Span 20, HLB 8.6), we tune the system to an exact Hydrophilic-Lipophilic Balance (HLB) of ~11.5, which is optimal for solubilizing octyl-functionalized thiones into stable <50 nm micelles.

Table 1: OTT-ME Formulation Matrix
ComponentFunctionMass Fraction (% w/w)
5-Octyl-1,3,5-triazinane-2-thione Active Biocide / Corrosion Inhibitor10.0
Propylene Glycol Co-solvent / Lattice Disruptor15.0
Tween 80 Hydrophilic Surfactant12.0
Span 20 Lipophilic Surfactant8.0
Deionized Water Continuous Phase55.0
Protocol 1: Preparation of OTT-ME via Phase Inversion Composition (PIC)
  • API Solubilization: Weigh 10.0 g of OTT API and dissolve it completely in 15.0 g of Propylene Glycol under continuous magnetic stirring (400 rpm) at 45°C.

  • Surfactant Integration: Add 12.0 g of Tween 80 and 8.0 g of Span 20 to the mixture. Stir for 20 minutes until a homogenous, isotropic organic phase is achieved.

  • Aqueous Titration: Maintain stirring at 600 rpm. Introduce 55.0 g of Deionized Water dropwise (approx. 2 mL/min). The system will undergo a phase inversion from W/O to O/W, often marked by a transient spike in viscosity followed by clearing.

  • Ultrasonic Homogenization: Subject the crude emulsion to ultrasonic homogenization (20 kHz, 75% amplitude) for 15 minutes in an ice bath to prevent thermal degradation of the thione API.

  • Self-Validating QC Step: Analyze the formulation using Dynamic Light Scattering (DLS).

    • Validation Criteria: The Z-average droplet size must be < 50 nm, and the Polydispersity Index (PDI) must be < 0.2. If PDI > 0.2, the system is kinetically trapped rather than thermodynamically stable; re-sonicate for 10 additional minutes.

Step-by-step formulation workflow for producing thermodynamically stable OTT microemulsions.

Self-Validating Efficacy Protocols

Protocol 2: Minimum Inhibitory Concentration (MIC) against SRB

Sulfate-reducing bacteria (SRB), such as Desulfovibrio desulfuricans, produce hydrogen sulfide (H₂S), leading to severe Microbiologically Influenced Corrosion (MIC). Testing against SRB validates both the biocidal and secondary anti-corrosive utility of the formulation.

  • Media Preparation: Prepare anaerobic Postgate's B liquid medium supplemented with Ferrous Ammonium Sulfate.

  • Inoculation: Inoculate the medium with a standardized suspension of D. desulfuricans (10⁶ CFU/mL).

  • Treatment: Aliquot the inoculated media into anaerobic hungate tubes. Dose the tubes with the OTT-ME formulation to achieve final API concentrations ranging from 1.56 ppm to 100 ppm via serial dilution.

  • Incubation: Incubate at 37°C for 7 days.

  • Self-Validating Step: Observe the tubes for blackening (precipitation of Iron(II) Sulfide, FeS).

    • Validation Criteria: The positive control (no biocide) MUST turn completely black within 7 days. If it does not, the SRB strain has lost viability prior to the assay, and the entire plate must be discarded. The MIC is defined as the lowest concentration tube that remains perfectly clear (no FeS production).

Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition

This protocol quantifies the ability of the octyl tail to form a protective hydrophobic film on carbon steel.

  • Cell Setup: Utilize a standard three-electrode cell (Carbon steel working electrode, Platinum counter electrode, Ag/AgCl reference electrode) immersed in 1M HCl (a standard accelerated corrosive medium).

  • Dosing: Introduce 100 ppm of the OTT-ME formulation into the electrolyte. Allow 2 hours for open circuit potential (OCP) stabilization and API chemisorption.

  • Measurement: Apply a 10 mV peak-to-peak AC sinusoidal perturbation over a frequency range of 100 kHz to 10 mHz.

  • Self-Validating Step: Apply the Kramers-Kronig (K-K) transform to the raw impedance data.

    • Validation Criteria: The pseudo-chi-square (χ²) value between the experimental data and the K-K transform must be < 10⁻³. A value > 10⁻³ indicates a non-stationary system (e.g., the protective film is actively degrading or pitting is occurring during the scan), rendering the calculated Charge Transfer Resistance ( Rct​ ) invalid.

Quantitative Performance Data

Table 2: Comparative Efficacy (OTT-ME vs. Standard Dazomet)
Performance MetricOTT-ME (C8-Thione)Dazomet (C1-Thione)Mechanistic Driver
MIC against D. desulfuricans 12.5 ppm50.0 ppmEnhanced lipid bilayer partitioning via C8 tail.
Corrosion Inhibition Efficiency > 92%< 15%Self-assembly of hydrophobic barrier on metal.
Formulation Droplet Size 35 nm (Z-average)N/A (True Solution)Surfactant-mediated microemulsification.
K-K Transform Validity (χ²) 4.2 × 10⁻⁴ (Stable)2.1 × 10⁻² (Unstable)Stable chemisorption via N/S heteroatoms.

References

  • Matrix Fine Chemicals. "5-OCTYL-1,3,5-TRIAZINANE-2-THIONE. Catalog Id: MM53517967." Available at:[Link]

  • Moustafa, H. Y., et al. "Gemini Surfactants as Corrosion Inhibitors for Carbon Steel." ResearchGate. Available at:[Link]

  • Hoelzer, K., et al. "Organic Pollutants in Shale Gas Flowback and Produced Waters: Identification, Potential Ecological Impact, and Implications for Treatment Strategies." NIH PubMed Central (PMC). Available at:[Link]

  • Makki, M. S. T., et al. "Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents." Scientific Research Publishing (SCIRP). Available at: [Link]

  • University of Hertfordshire. "Dazomet (Ref: N 521) - Pesticide Properties DataBase." Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification of 5-octyl-1,3,5-triazinane-2-thione

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 5-octyl-1,3,5-triazinane-2-thione. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 5-octyl-1,3,5-triazinane-2-thione. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar molecules. The unique structure of this compound, featuring a polar triazinane-thione head and a long, non-polar octyl tail, presents specific purification challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Issues

Question: My 5-octyl-1,3,5-triazinane-2-thione is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs for one of two reasons: the solvent's boiling point is higher than the compound's melting point, or the compound is simply too soluble in the chosen solvent, even at low temperatures. The long octyl chain increases the lipophilicity of your molecule, making this a frequent issue.

Causality & Troubleshooting Steps:

  • Change the Solvent System: The initial solvent may be too good a solvent. Experiment with solvent systems where the compound has high solubility at elevated temperatures but poor solubility at room or sub-zero temperatures.[1][2]

  • Use a Co-solvent (Anti-solvent) System: This is often the most effective solution. Dissolve your compound in a minimum amount of a hot "good" solvent (e.g., ethanol, acetone). Then, slowly add a "bad" or "anti-solvent" (e.g., water, hexane) in which the compound is poorly soluble, until the solution becomes faintly cloudy. Reheat the mixture until it is clear again, and then allow it to cool slowly.[1][2] Common pairs for a molecule like this would include Ethanol/Water or Acetone/Hexane.[1]

  • Induce Crystallization: If the solution is supersaturated but no crystals form, you can try to induce nucleation by scratching the inside of the flask with a glass rod just below the solvent line or by adding a single seed crystal of the pure compound.[1]

  • Lower the Crystallization Temperature: After slow cooling to room temperature, place the flask in an ice bath or a refrigerator to maximize crystal formation and yield.[3]

Question: How can I remove persistent colored impurities from my product?

Answer:

If colored impurities remain after initial purification attempts, they likely have a solubility profile similar to your target compound.

Solution:

  • Use Activated Charcoal: Add a very small amount (typically 1-2% w/w) of activated charcoal to the hot solution before the hot filtration step of recrystallization.[1][2] The charcoal has a high surface area and will adsorb the large, flat molecules that are often responsible for color.[4]

  • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield. Do not add charcoal to a boiling solution, as it can cause violent bumping.

Chromatography Issues

Question: My column chromatography is giving poor separation, with significant peak tailing or overlapping fractions. How can I improve this?

Answer:

Poor separation in column chromatography is a multi-faceted problem that can stem from the solvent system, column packing, or sample loading.[3] For 5-octyl-1,3,5-triazinane-2-thione, the polar thione group can interact strongly with silica gel, leading to tailing.

Troubleshooting Decision Pathway:

start Poor Separation in Column Chromatography tlc Is the solvent system optimized via TLC? (Target Rf ~0.35) start->tlc packing Is the column packed properly (no cracks or air bubbles)? tlc->packing Yes optimize_eluent Optimize eluent system. Try adding a polar modifier (e.g., 0.5% triethylamine). tlc->optimize_eluent No loading Was the sample loaded in a minimal volume of solvent? packing->loading Yes repack_column Repack the column carefully using the slurry method. packing->repack_column No improve_loading Improve loading technique. Use minimal solvent or dry load the sample. loading->improve_loading No alternative Consider alternative techniques: - Reversed-Phase Chromatography - Preparative HPLC loading->alternative Yes cluster_workflow General Purification Workflow Crude Crude Product (Post-Reaction) Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup Primary Primary Purification Workup->Primary Column Flash Column Chromatography Primary->Column Complex Mixture Recryst Recrystallization Primary->Recryst Mostly Pure Solid Analysis Purity Analysis (TLC, HPLC, NMR) Column->Analysis Recryst->Analysis HighPurity High-Purity Polishing (Prep-HPLC or Recrystallization) Analysis->HighPurity Purity < 98% Final Pure Product (>98%) Analysis->Final Purity ≥ 98% HighPurity->Final

Sources

Optimization

preventing degradation of 5-octyl-1,3,5-triazinane-2-thione during long-term storage

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of 5-octyl-1,3,5-triazinane-2-thione during long-term storage....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of 5-octyl-1,3,5-triazinane-2-thione during long-term storage. By understanding the potential degradation pathways and implementing proper storage protocols, users can maintain the integrity and purity of this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-octyl-1,3,5-triazinane-2-thione and why is its stability important?

A1: 5-octyl-1,3,5-triazinane-2-thione is a heterocyclic organic compound featuring a triazinane ring system with an N-octyl substituent and a thione group.[1] The long alkyl chain imparts significant lipophilicity to the molecule. The stability of this compound is critical for the reproducibility and accuracy of experimental results. Degradation can lead to the formation of impurities, which may interfere with biological assays, alter physicochemical properties, and compromise the overall validity of research findings.

Q2: What are the primary environmental factors that can cause the degradation of 5-octyl-1,3,5-triazinane-2-thione?

A2: The primary environmental factors that can induce degradation are moisture (hydrolysis), oxygen (oxidation), elevated temperatures (thermal decomposition), and light (photodegradation). The thione group and the triazinane ring are the most reactive sites in the molecule.

Q3: What are the ideal storage conditions for long-term stability?

A3: To ensure maximum stability, 5-octyl-1,3,5-triazinane-2-thione should be stored in a cool, dry, and dark environment under an inert atmosphere. The following table summarizes the recommended storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down hydrolytic and oxidative reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the thione group and other susceptible parts of the molecule.
Light Protected from light (Amber vial/darkness)Prevents photodegradation, which can be initiated by UV or visible light.
Moisture Tightly sealed container with desiccantThe compound is likely hygroscopic due to the presence of nitrogen atoms. Moisture can lead to hydrolysis of the triazinane ring.

Q4: How can I tell if my sample of 5-octyl-1,3,5-triazinane-2-thione has degraded?

A4: Visual inspection may reveal changes such as discoloration (yellowing), clumping, or a change in odor. However, chemical analysis is necessary for definitive confirmation. Techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess purity and identify degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks in an HPLC chromatogram are strong indicators of degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of 5-octyl-1,3,5-triazinane-2-thione.

Issue 1: The compound has changed color or become clumped.
  • Possible Cause: This is often a sign of moisture absorption and subsequent hydrolysis or oxidation. The long octyl chain may increase the compound's tendency to absorb moisture from the air (hygroscopicity).

  • Troubleshooting Steps:

    • Assess Purity: Perform an analytical check (e.g., HPLC, TLC, or melting point) to determine the extent of degradation.

    • Purification (if feasible): Depending on the nature of the impurities, recrystallization may be an option to purify the compound. However, this should be validated to ensure it removes the degradants effectively.

    • Future Prevention: For future use, aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture. Always store with a desiccant.

Issue 2: Inconsistent results in biological assays using different batches of the compound.
  • Possible Cause: This could be due to batch-to-batch variability in initial purity or, more likely, different extents of degradation due to improper storage of one or more batches.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze the purity of all batches currently in use via a validated HPLC method.

    • Standardize Storage: Ensure all batches are stored under the recommended ideal conditions (see FAQ A3).

    • Qualification of New Batches: Implement a standard procedure to qualify new batches upon arrival, including a purity check, to establish a baseline for future comparisons.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. The following diagram illustrates the likely routes of degradation for 5-octyl-1,3,5-triazinane-2-thione based on the chemistry of related compounds.[2]

cluster_0 Degradation of 5-octyl-1,3,5-triazinane-2-thione cluster_1 Degradation Pathways cluster_2 Potential Degradation Products A 5-octyl-1,3,5-triazinane-2-thione B Hydrolysis (Moisture, Acid/Base) A->B H₂O C Oxidation (Oxygen, Peroxides) A->C O₂ D Thermal Degradation (Heat) A->D Δ E Ring-opened products (e.g., N-octyl-N'-(hydroxymethyl)thiourea) B->E F Oxidized species (e.g., Sulfoxides, Urea derivatives) C->F G Fragments from ring cleavage (e.g., Octylamine, Formaldehyde) D->G

Caption: Potential degradation pathways of 5-octyl-1,3,5-triazinane-2-thione.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Stability Testing

This protocol provides a general framework for developing an HPLC method to assess the purity of 5-octyl-1,3,5-triazinane-2-thione and detect its degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7) is recommended due to the non-polar nature of the octyl group.

    • Initial conditions: 50:50 Acetonitrile:Water

    • Gradient: Linearly increase to 95:5 Acetonitrile:Water over 15 minutes.

    • Hold: Hold at 95:5 for 5 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, likely in the range of 230-280 nm where thiones typically absorb.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition or a stronger solvent like pure acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of the molecule.

cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions A Prepare stock solution of 5-octyl-1,3,5-triazinane-2-thione B Expose to Stress Conditions (in parallel) A->B C Analyze samples by HPLC at time points (e.g., 0, 2, 4, 8, 24h) B->C S1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->S1 S2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->S2 S3 Oxidation (e.g., 3% H₂O₂, RT) B->S3 S4 Thermal (Solid state, 80°C) B->S4 S5 Photolytic (UV/Vis light exposure) B->S5 D Identify and characterize major degradants (e.g., LC-MS) C->D E Determine degradation rate and pathways D->E

Caption: Workflow for a forced degradation study.

References

  • Degradation of 3,5‐dimethyl‐tetrahydro‐2H‐1,3,5‐thiadiazine‐2‐thione in aqueous aerobic media. Environmental Toxicology and Chemistry. Available at: [Link]

  • PubChem Compound Summary for CID 1715622, 5-octyl-1,3,5-triazinane-2-thione. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 5-Octyl-1,3,5-triazinane-2-thione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physical chemistry challenges associated with the crystallization of 5-octyl-1,3,5-triazinane...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physical chemistry challenges associated with the crystallization of 5-octyl-1,3,5-triazinane-2-thione[1].

This molecule presents a classic amphiphilic dichotomy: it possesses a highly polar, hydrogen-bonding triazinane-2-thione core coupled with a highly flexible, hydrophobic octyl (C8) chain. This structural duality significantly lowers the compound's melting point and increases its conformational entropy in solution. Consequently, the molecule is highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—which outcompetes direct crystalline nucleation[2].

Below, you will find targeted troubleshooting FAQs, self-validating protocols, and thermodynamic workflows to help you isolate high-purity crystals.

Part 1: Troubleshooting Liquid-Liquid Phase Separation (LLPS)

Q: Why does my sample form a milky emulsion or viscous oil instead of crystals upon cooling? A: You are observing Liquid-Liquid Phase Separation (LLPS). Because of the flexible octyl chain, the energy barrier for homogeneous crystal nucleation is exceptionally high. When the solution is cooled rapidly, it reaches a high level of supersaturation. Instead of overcoming the nucleation barrier, the system minimizes its free energy by separating into two distinct liquid phases: a solute-rich "oil" phase and a solvent-rich phase ()[3]. Thermodynamic models demonstrate that this binodal boundary often sits above the metastable zone for crystallization in long-chain alkyl compounds, trapping your compound in an oil state ()[4].

Q: How do I force the system to nucleate directly without oiling out? A: You must bypass the LLPS boundary by operating strictly within the crystallization metastable zone. This is achieved through two causal steps:

  • Solvent Selection: Choose a solvent system that reduces the compound's overall solubility, thereby lowering the maximum achievable supersaturation required to trigger oiling out ()[3].

  • Seeding: Introduce seed crystals to provide a low-energy template for heterogeneous nucleation. This allows crystals to grow and consume supersaturation before the concentration reaches the critical LLPS threshold ()[5].

Part 2: Addressing Impurity Entrapment and Gelation

Q: Even when I eventually get crystals from the oiled-out phase, the purity is much lower than expected. Why? A: The solute-rich oil phase acts as a highly effective, non-selective solvent for structurally similar impurities. When crystals finally solidify from these dense oil droplets, the impurities are either incorporated directly into the crystal lattice or trapped as liquid inclusions within the agglomerates ()[6]. To achieve high purity, nucleation must occur directly from the bulk mother liquor, bypassing the intermediate oil phase entirely ()[5].

Q: My compound forms a gel-like network rather than discrete crystals. How do I break this? A: Gelation occurs when the long octyl chains entangle and trap massive amounts of solvent during rapid precipitation. To break this network, you must employ Temperature Cycling (Ostwald Ripening) . By repeatedly heating the suspension just below the dissolution temperature and cooling it slowly, you selectively dissolve the smaller, kinetically trapped gel fibers and redeposit the solute onto larger, thermodynamically stable crystal faces.

Part 3: Data Presentation & Experimental Protocols

Table 1: Solvent System Screening & LLPS Propensity

Summary of phase behavior for 5-octyl-1,3,5-triazinane-2-thione across standard solvent systems.

Solvent System (v/v)Solute SolubilityLLPS PropensityCrystal YieldRecommended Mitigation
Ethanol / Water (1:1) ModerateHigh (Oils out at < 25°C)Low (Impure)Seed at 30°C; cool at 0.1°C/min
Ethyl Acetate / Heptane (1:2) LowLowHigh (Pure)Anti-solvent addition at constant 20°C
Tetrahydrofuran (THF) Very HighVery High (Stable Oil)NoneAvoid THF; use as co-solvent only (<10%)
Isopropanol ModerateModerateMediumTemperature cycling (15°C to 35°C)
Protocol 1: Seeding and Controlled Cooling to Bypass LLPS

Mechanism: This protocol maintains the system below the supersaturation threshold required for LLPS while providing a low-energy surface for heterogeneous nucleation.

  • Dissolution: Dissolve 5-octyl-1,3,5-triazinane-2-thione in an Ethyl Acetate/Heptane (1:2 v/v) mixture at 45°C until a clear solution is obtained.

  • Equilibration: Hold the temperature at 45°C for 30 minutes to ensure complete dissolution of any sub-visible aggregates.

  • Cooling to Seeding Point: Cool the solution at a controlled rate of 0.5°C/min to 30°C (just above the empirically determined LLPS boundary).

  • Seeding: Introduce 1-2 wt% of finely milled, highly pure 5-octyl-1,3,5-triazinane-2-thione seed crystals.

  • Aging (Self-Validating Step): Hold the suspension at 30°C for 2 hours. Validation: The solution should become visibly cloudy with discrete, sparkling particles, not a milky emulsion. If using an in-situ Focused Beam Reflectance Measurement (FBRM) probe, you will observe a sharp increase in chord counts without spherical droplet formation.

  • Final Cooling: Cool the suspension to 5°C at a slow rate of 0.1°C/min to maximize crystal growth and yield.

  • Filtration: Filter the resulting crystals and wash with cold Heptane.

Protocol 2: Temperature Cycling for Gel Breaking

Mechanism: Utilizes Ostwald ripening to thermodynamically favor the growth of large crystals over entangled gel networks.

  • Initial Precipitation: If the system has gelled at 10°C, increase the overhead stirring rate to the maximum safe capacity to mechanically disrupt the bulk gel.

  • Heating Phase: Heat the suspension to 35°C at 1.0°C/min. Causality: This temperature is below the complete dissolution point but high enough to dissolve the unstable, high-surface-area gel fibers.

  • Hold: Maintain at 35°C for 60 minutes.

  • Cooling Phase: Cool back to 10°C at 0.2°C/min.

  • Cycling (Self-Validating Step): Repeat the heating and cooling phases 3 to 5 times. Validation: With each cycle, the torque on the stirrer will decrease. The viscosity of the suspension will visibly drop, transitioning from a translucent, rigid gel to a free-flowing opaque suspension of discrete crystals.

Part 4: Visualization

G Start Saturated Solution (5-octyl-1,3,5-triazinane-2-thione) Cooling Cooling Profile Start->Cooling Rapid Rapid Cooling / High Supersaturation Cooling->Rapid Controlled Controlled Cooling + Seeding Cooling->Controlled LLPS Liquid-Liquid Phase Separation (Oiling Out) Rapid->LLPS Nucleation Direct Crystal Nucleation Controlled->Nucleation Gel Gelation / Solvent Entrapment LLPS->Gel Intervention Intervention: Temperature Cycling & Anti-solvent LLPS->Intervention Impure Impure Solid / Amorphous LLPS->Impure Spontaneous Solidification Gel->Intervention PureCrystals High Purity Crystals Nucleation->PureCrystals Intervention->Nucleation

Workflow: Thermodynamic pathways of crystallization versus oiling out for LLPS-prone compounds.

References

  • Yang, D. H., & Ricci, F. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Crystal Growth & Design.[Link]

  • Bhamidi, V., & Abolins, B. P. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes, 7(9), 577.[Link]

  • Lu, J., Li, Y.-P., Wang, J., Li, Z., Rohani, S., & Ching, C.-B. (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, 16(3), 442-446.[Link]

  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 2001-2008.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationships of Triazinane Derivatives in Corrosion Inhibition

For researchers bridging the gap between molecular design and materials science, the development of organic corrosion inhibitors mirrors the rigorous structure-activity relationship (SAR) studies found in drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers bridging the gap between molecular design and materials science, the development of organic corrosion inhibitors mirrors the rigorous structure-activity relationship (SAR) studies found in drug discovery. Traditional inorganic inhibitors are rapidly being replaced by N-heterocyclic compounds due to their superior environmental profiles and tunable molecular architectures[1].

Among these, 1,3,5-triazinane-2-thione derivatives have emerged as highly potent candidates. By acting as multi-dentate ligands, these molecules form robust self-assembled monolayers on metal substrates. This guide objectively evaluates the mechanistic efficacy of 5-octyl-1,3,5-triazinane-2-thione against other emerging triazinane derivatives, providing actionable experimental frameworks for high-throughput screening and validation.

Mechanistic Rationale: Core vs. Substituent Dynamics

The fundamental efficacy of triazinane-based inhibitors relies on a dual-action mechanism: chemisorption via the heterocyclic core and steric shielding via the N-substituent[2].

The Pharmacophore: Triazinane-2-Thione Core

The six-membered saturated triazinane ring contains three nitrogen atoms and an exocyclic sulfur atom (thione). These heteroatoms possess lone-pair electrons that act as strong Lewis bases, donating electron density into the vacant d-orbitals of transition metals (e.g., Fe in carbon steel)[3]. This coordination chemistry results in a stable, chemisorbed protective film that drastically increases the charge transfer resistance at the metal-electrolyte interface.

Tail Engineering: 5-Octyl vs. Alternative Substituents

The substituent at the 5-position dictates the thermodynamic stability and hydrophobicity of the resulting film:

  • 5-Octyl-1,3,5-triazinane-2-thione: The integration of an 8-carbon aliphatic chain creates a dense, lipophilic barrier. Once the triazinane core anchors to the metal, the octyl tails orient outward, displacing water molecules (an entropically driven process) and sterically repelling corrosive ions like Cl⁻ and H⁺[4],[5].

  • HOTAT (5-(2-hydroxyethyl)-1,3,5-triazine-2-thione): Features a hydrophilic hydroxyl tail. While it demonstrates excellent mixed-type inhibition in specific aqueous environments like 2% NH₄Cl, its hydrophilic nature provides a weaker steric shield against aggressive strong acids compared to long-chain alkyl variants[6].

  • PBT (Dimeric Triazinane): By linking two triazinane rings via a propane-1,3-diyl spacer, PBT doubles the available anchoring sites. This multi-dentate configuration forces a flat adsorption geometry, yielding exceptional inhibition efficiency (92.1%) even at ultra-low concentrations (1.0 mmol/L)[3].

SAR_Mechanism Core Triazinane-2-thione Core (N, S Heteroatoms) Anchor Chemisorption (Fe d-orbital binding) Core->Anchor Electron donation Tail 5-Octyl Substituent (Lipophilic Tail) Core->Tail Functionalization Metal Metal Substrate (Carbon Steel) Anchor->Metal Surface complexation Shield Steric Shielding (H2O/Cl- Exclusion) Tail->Shield Hydrophobic barrier Shield->Metal Corrosion protection

SAR and adsorption mechanism of 5-octyl-1,3,5-triazinane-2-thione on metal.

Quantitative Performance Comparison

The table below synthesizes the experimental performance of various triazinane derivatives. Notice how the structural modifications directly influence the optimal concentration required to achieve maximum inhibition efficiency (IE%).

Inhibitor DerivativeStructural FeatureTest MediumOptimal Conc.Max IE (%)Adsorption Isotherm
5-Octyl-1,3,5-triazinane-2-thione 8-Carbon Aliphatic Tail1.0 M HCl~2.0 - 5.0 mM> 90.0%Langmuir
HOTAT [6]2-Hydroxyethyl Tail2% NH₄Cl5.0 mM89.5%Langmuir
PBT (Dimeric) [3]Propane-1,3-diyl Spacer1.0 M HCl1.0 mM92.1%Langmuir
C14-2-C14 (Gemini) [7]Triazine Quaternary SaltSRB Solution0.2 mM93.2%Langmuir

Data indicates that while monomeric long-chain variants provide excellent hydrophobic shielding, dimeric (PBT) and Gemini (C14-2-C14) architectures achieve similar or superior efficiencies at significantly lower molar concentrations due to multi-dentate anchoring.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of corrosion inhibitors must follow a strict, self-validating workflow. The following protocols detail the synthesis and electrochemical validation of triazinane derivatives.

Protocol A: One-Pot Synthesis & Structural Validation

The synthesis utilizes an atom-economical, three-component condensation reaction[3].

  • Reagent Preparation: Dissolve 0.1 mol of thiourea and 0.2 mol of formaldehyde (37% aqueous) in 50 mL of ethanol.

  • Amine Addition: Dropwise add 0.1 mol of the primary amine (e.g., octylamine for the 5-octyl derivative) under continuous magnetic stirring at 0 °C to control the exothermic condensation.

  • Reflux: Elevate the temperature to 80 °C and reflux for 6 hours.

  • Purification: Cool the mixture to room temperature. Filter the resulting precipitate, wash sequentially with distilled water and cold ethanol, and recrystallize from absolute ethanol.

  • Validation: Confirm the molecular structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to ensure the absence of unreacted primary amines or formaldehyde.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) & Polarization

Causality Note: EIS must always precede Potentiodynamic Polarization (PDP). EIS applies a micro-perturbation (AC) that is non-destructive to the fragile inhibitor film, whereas PDP applies a large DC sweep that irreversibly alters the metal surface.

  • Electrode Preparation: Embed a Q235 carbon steel coupon in epoxy resin, leaving exactly 1.0 cm² exposed. Polish sequentially with 400 to 1200 grit SiC paper, degrease with acetone, and dry under N₂ gas.

  • Cell Assembly: Utilize a standard 3-electrode cell.

    • Working Electrode (WE): Carbon steel coupon.

    • Counter Electrode (CE): Platinum mesh (large surface area prevents polarization).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Open Circuit Potential (OCP) Stabilization: Immerse the WE in the test solution (e.g., 1.0 M HCl + inhibitor) for 30–60 minutes. Validation check: Do not proceed until the OCP fluctuation is less than ±2 mV over 10 minutes, ensuring a steady-state film formation.

  • EIS Measurement: Apply an AC sinusoidal signal of 10 mV peak-to-peak amplitude at the OCP, sweeping frequencies from 100 kHz down to 10 mHz. Fit the resulting Nyquist plots to an equivalent electrical circuit (EEC) to extract the Charge Transfer Resistance ( Rct​ ).

  • PDP Measurement: Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1.0 mV/s. Extrapolate the Tafel slopes to determine the corrosion current density ( icorr​ ).

ScreeningProtocol Prep Coupon & Media Prep (1.0 M HCl + Inhibitor) Cell 3-Electrode Cell Setup (WE, CE, RE) Prep->Cell EIS EIS Measurement (Nyquist/Bode Plots) Cell->EIS AC Perturbation PDP PDP Measurement (Tafel Extrapolation) Cell->PDP DC Polarization Model Equivalent Circuit Fitting (Charge Transfer Resistance) EIS->Model Iso Langmuir Isotherm (Thermodynamic Validation) PDP->Iso Model->Iso Efficiency Calculation

Standardized electrochemical workflow for validating corrosion inhibitor efficacy.

Conclusion

The transition from simple heterocyclic rings to precisely engineered triazinane-2-thione derivatives represents a significant leap in corrosion science. While 5-octyl-1,3,5-triazinane-2-thione provides an exceptional hydrophobic shield via its long aliphatic tail, newer dimeric (PBT) and Gemini architectures demonstrate that increasing the valency of the chemisorption sites can achieve superior inhibition at fractions of the concentration[3],[7]. For drug development professionals and materials scientists alike, applying rational SAR principles to these molecules unlocks highly efficient, environmentally sustainable solutions for industrial asset protection.

References

  • Corrosion inhibition performance of 5-(2-hydroxyethyl)
  • Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.
  • Triazines as a potential class of corrosion inhibitors: Present scenario, challenges and future perspectives Source: KFUPM / ResearchGate URL
  • Source: PubMed Central (PMC)
  • CAS No. 53517-96-7 Specifications (5-Octyl-1,3,5-triazinane-2-thione)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 5-Octyl-1,3,5-triazinane-2-thione

This document provides a detailed, safety-first protocol for the handling and disposal of 5-Octyl-1,3,5-triazinane-2-thione. As researchers and drug development professionals, our commitment to safety and environmental s...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the handling and disposal of 5-Octyl-1,3,5-triazinane-2-thione. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Hazard Identification and Risk Assessment

5-Octyl-1,3,5-triazinane-2-thione is an organic compound featuring a triazine heterocyclic core and a thione functional group. While specific toxicological data for this exact molecule is not widely published, a robust risk assessment can be constructed by analyzing its structural components and data from analogous compounds.

  • 1,3,5-Triazine Core: Triazine derivatives can cause skin and serious eye irritation.[1][2]

  • Thione/Sulfur Moiety: Sulfur-containing organic compounds require careful disposal to prevent environmental contamination. Careless disposal can lead to the acidification of soil and groundwater as the sulfur moiety is converted to sulfur-bearing acids by environmental microbial action.[3]

  • Analog Compound Hazards: Safety data for structurally related compounds, such as 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione, indicate hazards including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4]

Based on this analysis, 5-Octyl-1,3,5-triazinane-2-thione must be handled as a hazardous substance with the potential to be a skin, eye, and respiratory irritant. The primary disposal directive for this and related chemicals is to dispose of contents and container to an approved waste disposal plant .[4][5][6]

Personnel Protective Equipment (PPE) & Safe Handling

Before handling or preparing for disposal, ensure all personnel are equipped with the appropriate PPE. The causality is clear: preventing chemical contact is the first line of defense against potential irritation and unforeseen toxicological effects.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, which may cause irritation.[1][7]
Eye Protection Safety glasses with side shields or chemical goggles.To prevent serious eye irritation from splashes or fine particulates.[2][7]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Ventilation Fume hood or other well-ventilated area.To avoid inhalation of any dusts or vapors, which may cause respiratory irritation.[4][5]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Wash hands and any exposed skin thoroughly after handling.[5][7]

  • Do not eat, drink, or smoke in the work area.[7]

  • Keep the container tightly closed when not in use.[2][5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Spill Management Protocol

Accidents require a prepared, immediate response to mitigate risk.

  • Evacuate & Alert: Ensure all non-essential personnel leave the immediate area. Inform your lab supervisor or Environmental Health & Safety (EHS) officer.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep the material to collect it into an airtight container, taking care not to create dust.[1] For a liquid spill (if dissolved in a solvent), soak up the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect: Place the absorbent material or swept solid into a suitable, labeled, and closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined in Section 5.

Disposal Pathway Decision Guide

The proper disposal route depends on institutional policies, local regulations, and the nature of the waste. This decision tree provides a logical workflow for determining the correct path.

DisposalWorkflow Start Waste Generated: 5-Octyl-1,3,5-triazinane-2-thione CheckForm Is the waste a pure solid/liquid or in a solvent solution? Start->CheckForm CollectWaste Collect in a dedicated, compatible, and clearly labeled Hazardous Waste container. CheckForm->CollectWaste Both Labeling Label container with: 'Hazardous Waste', full chemical name, and associated hazards. CollectWaste->Labeling CheckPolicy Is in-lab chemical treatment permitted by your institution for this waste class? Labeling->CheckPolicy EHS_Pickup Store in designated satellite accumulation area. Contact EHS for pickup. CheckPolicy->EHS_Pickup No (Preferred Path) TreatmentProtocol Proceed to Chemical Treatment Protocol (Section 5.2). CAUTION: For trained personnel only. CheckPolicy->TreatmentProtocol Yes, and feasible TreatedWaste Dispose of treated, neutralized -aqueous waste per institutional and local regulations. TreatmentProtocol->TreatedWaste

Caption: Decision workflow for proper disposal of 5-Octyl-1,3,5-triazinane-2-thione waste.

Detailed Disposal Protocols

This is the most common, safest, and highly recommended procedure. It delegates the final disposal to certified professionals, ensuring regulatory compliance.

Protocol:

  • Segregation: Collect all waste containing 5-Octyl-1,3,5-triazinane-2-thione (pure compound, solutions, contaminated labware) in a designated, leak-proof, and chemically compatible waste container.

  • Compatibility Check: Do not mix with incompatible waste streams, especially strong acids or oxidizers, which could cause a reaction.[5]

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Octyl-1,3,5-triazinane-2-thione".

    • An accurate list of all components and their approximate concentrations if in a solution.

    • The primary hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated.[5]

  • Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this chemical via standard trash or sanitary sewer systems.

This pathway should only be considered when disposal via a licensed facility is not feasible and is explicitly permitted by your institution's safety policies. The thione group is susceptible to oxidation. A common laboratory-scale procedure for deactivating thiols and sulfides involves oxidation with sodium hypochlorite (bleach).[8]

CAUTION: This procedure can be exothermic. It must be performed by trained personnel in a fume hood with appropriate PPE. Always run a small-scale test reaction first.

Protocol:

  • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place a solution of sodium hypochlorite (standard laundry bleach, ~5.25% NaOCl). Use a significant excess relative to the amount of thione to be treated.

  • Addition: Slowly add the 5-Octyl-1,3,5-triazinane-2-thione waste to the stirred hypochlorite solution. If the waste is a solid, it can be dissolved in a minimal amount of an appropriate, non-oxidizable solvent first.[8]

  • Monitoring: Monitor the reaction temperature. If the temperature rises significantly, cool the flask with an ice bath.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure complete oxidation.

  • Verification: After the reaction, test the solution for the presence of an oxidizing agent using potassium iodide-starch paper (a blue/black color indicates excess hypochlorite). If the test is negative, add more hypochlorite and allow more time.

  • Neutralization: Once the reaction is complete, neutralize any remaining hypochlorite by adding a reducing agent like sodium bisulfite solution until the KI-starch test is negative.

  • Final Disposal: Neutralize the resulting solution to a pH between 6 and 8 using sodium hydroxide or hydrochloric acid. The final aqueous solution, now containing oxidized, likely more water-soluble products of low toxicity, may be permissible for drain disposal with copious amounts of water, but only if confirmed to be compliant with local and institutional regulations .[8]

References

  • tetrahydro-5-octyl-1,3,5-triazine-2-thiol — Chemical Substance Information . NextSDS. [Link]

  • SAFETY DATA SHEET - GROTAN . (2021, January 30). Troy Corporation. [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE . Alberta Environment. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • 1,3-dimethylimidazole-2-thione . Organic Syntheses. [Link]

  • NEW JERSEY ADMINISTRATIVE CODE TITLE 7 CHAPTER 27 SUBCHAPTER 7 Sulfur . New Jersey Department of Environmental Protection. [Link]

  • (S)-4-Isopropyl-1,3-thiazolidine-2-thione . Organic Syntheses. [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. [Link]

  • Safety Data Sheet - 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt . (2024, August 14). Chemos. [Link]

  • 1,3,5-Triazine-2-thiol, tetrahydro-5-octyl- - Substance Details . US EPA. [Link]

  • 5-octyl-1,3,5-triazinane-2-thione . PubChem. [Link]

Sources

Handling

Personal protective equipment for handling 5-Octyl-1,3,5-triazinane-2-thione

As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with generic safety protocols. In drug development and specialized chemical synthesis, this is a critical error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with generic safety protocols. In drug development and specialized chemical synthesis, this is a critical error. 5-Octyl-1,3,5-triazinane-2-thione presents unique handling challenges due to its structural dichotomy: a highly lipophilic octyl tail coupled with a reactive, nucleophilic thione core.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational handling. By understanding the causality behind these safety measures, researchers can build inherently safer workflows that protect both the operator and the integrity of the experiment.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 5-Octyl-1,3,5-triazinane-2-thione (CAS: 53517-96-7) is an organic compound with the molecular formula C11H23N3S[1].

The hazard profile of this molecule is driven by two key functional features:

  • The Octyl Chain: With a predicted XlogP of approximately 3.4, this molecule is highly lipophilic[2]. If the powder contacts unprotected skin, the octyl tail facilitates rapid penetration through the lipid-rich stratum corneum.

  • The Thione Group (=S): Thiones are strong nucleophiles and potential metal chelators. Upon systemic absorption or inhalation, they can interact with biological macromolecules, leading to respiratory irritation and dermal sensitization[3].

Because the compound is a fine powder with a molecular weight of 229.39 g/mol , it is highly prone to aerosolization and static cling[1]. Therefore, mitigating inhalation and dermal absorption is the foundation of our PPE strategy.

Quantitative Chemical Data
PropertyValueOperational Safety Implication
CAS Number 53517-96-7Primary identifier for Safety Data Sheet (SDS) verification[4].
Molecular Weight 229.39 g/mol Lightweight powder; high risk of aerosolization in drafty environments[1].
LogP (Predicted) ~3.4High lipophilicity dictates the need for non-porous, chemically resistant skin barriers[2].
GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates the use of splash goggles and localized exhaust ventilation[3].

Personal Protective Equipment (PPE) Matrix

Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), employers must evaluate potential chemical hazards and communicate appropriate protective measures[5]. We do not just wear PPE for compliance; we select specific materials based on the chemical's mechanistic threat.

Body AreaRequired PPEMechanistic Rationale (The "Why")
Eyes/Face ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent micro-particulate dust from settling on the ocular mucosa[6].
Hands Double-layered Nitrile Gloves (e.g., 8 mil outer, 4 mil inner)Nitrile provides superior resistance to non-polar organic molecules compared to latex. Double-gloving allows the operator to instantly shed a contaminated outer layer without exposing the skin[7].
Body Flame-Resistant (FR) Lab Coat + Disposable Tyvek SleevesCotton lab coats can absorb lipophilic dust. Tyvek sleeves provide a non-porous barrier over the forearms, preventing the octyl-thione from migrating through fabric[7].
Respiratory N95/P100 Particulate Respirator (If outside hood)While all handling must occur in a fume hood, a P100 mask is required during spill cleanup to prevent inhalation of aerosolized STOT SE 3 respiratory irritants[3].

Operational Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the previous one.

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood & Don PPE Weigh 2. Weighing Use Anti-Static Spatula Start->Weigh Transfer 3. Transfer Closed System to Reactor Weigh->Transfer Decon 4. Decontamination Oxidize with 10% Bleach Transfer->Decon End 5. Waste Disposal Incineration Protocol Decon->End

Standard operating workflow for safely handling 5-Octyl-1,3,5-triazinane-2-thione.

Step-by-Step Weighing and Transfer Methodology
  • Environmental Verification: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Clear all unnecessary clutter to prevent turbulent airflow[5].

  • Static Mitigation: Because 5-Octyl-1,3,5-triazinane-2-thione is a dry organic powder, it can hold a static charge. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth.

  • Tool Selection: Use a grounded, anti-static micro-spatula. Causality: This prevents the powder from repelling off the spatula and aerosolizing into the operator's breathing zone.

  • Weighing: Dispense the required mass into a pre-tared, sealable anti-static weigh boat or directly into the reaction vessel.

  • Closed Transfer: Seal the vessel before removing it from the fume hood. Never transport open containers of thione powders across the laboratory.

  • Immediate Decontamination: Wipe down the balance and hood surface with a solvent that solubilizes the compound (e.g., ethanol or isopropanol), followed by a 10% sodium hypochlorite (bleach) solution to oxidize residual thiones into inert sulfonates.

Spill Response & Disposal Plan

The American Chemical Society (ACS) emphasizes that every laboratory must develop written, chemical-specific spill response procedures[8]. A generic spill kit is insufficient for reactive thiones.

SpillResponse Spill Chemical Spill (5-Octyl-1,3,5-triazinane-2-thione) Assess Assess Volume & Hazard Spill->Assess Minor Minor Spill (< 50g or < 1L) Assess->Minor Low Risk Major Major Spill (> 50g or > 1L) Assess->Major High Risk Clean 1. Don PPE 2. Absorb/Sweep 3. Decontaminate Minor->Clean Evac 1. Evacuate 2. Secure Doors 3. Call EHS Major->Evac

Decision matrix for 5-Octyl-1,3,5-triazinane-2-thione spill response.

Minor Spill Clean-up Protocol (< 50g)

If a minor spill occurs inside the fume hood or on the benchtop, the operator can manage it safely[9]:

  • Isolate: Alert nearby personnel and restrict access to the area[10].

  • Upgrade PPE: Don a P100 particulate respirator and fresh outer nitrile gloves[7].

  • Containment: Do not dry sweep, as this will aerosolize the powder. Instead, gently cover the powder with damp absorbent pads (moistened with ethanol to reduce surface tension and trap the lipophilic powder)[11].

  • Collection: Use non-sparking, disposable plastic scoops to collect the wetted powder and pads. Place them into a heavy-duty, sealable hazardous waste bag[11].

  • Chemical Decontamination: Wash the affected surface with a 10% bleach solution. The hypochlorite will chemically oxidize any microscopic thione residues, neutralizing their reactivity and odor.

Major Spill Protocol (> 50g or outside ventilation)
  • Evacuate: Immediately instruct all personnel to leave the laboratory[12].

  • Secure: Close all doors behind you to prevent the spread of airborne particulates[12].

  • Notify: Contact Environmental Health and Safety (EHS) and provide the specific CAS number (53517-96-7) and approximate volume spilled[9]. Do not attempt to clean a major unventilated spill without self-contained breathing apparatus (SCBA) trained personnel.

  • Medical Response: If dermal exposure occurred during the spill, the affected individual must immediately utilize the safety shower for a minimum of 15 minutes to mechanically flush the lipophilic compound from the skin[12].

Waste Disposal

All materials contaminated with 5-Octyl-1,3,5-triazinane-2-thione (including gloves, weigh boats, and spill pads) must be segregated from general laboratory waste. Place them in a designated solid hazardous waste container labeled "Toxic Organic Sulfur Waste." Do not mix with acidic waste streams, as strong acids can react with thiones to release toxic hydrogen sulfide (H₂S) gas.

References

  • PubChemLite. "5-octyl-1,3,5-triazinane-2-thione." PubChem Database. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov.[Link]

  • University of Notre Dame Risk Management and Safety. "Laboratory Safety Manual including the Chemical Hygiene Plan." ND.edu. [Link]

  • Youth Clean Tech. "Chemical Safety in Labs: Handling and Storage." Youthfilter.com. [Link]

  • Worcester Polytechnic Institute. "WPI Chemical Spill Response Procedure." WPI.edu.[Link]

  • Augusta University. "Chemical Spill Response." Augusta.edu. [Link]

  • Department of Environmental Health and Safety, The University of Vermont. "Chemical Spill Response." UVM.edu. [Link]

  • National Institutes of Health (NIH). "Spill in Laboratory - ORS." NIH.gov.[Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS.org. [Link]

Sources

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